2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38017. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)13-9(10(12)14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKLKPFEVGIRGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(=O)O1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10992568 | |
| Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10992568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6337-34-4, 71851-12-2 | |
| Record name | NSC38017 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10992568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one from Mandelic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one, a key intermediate in various organic syntheses, derived from mandelic acid. This process involves the acid-catalyzed condensation of mandelic acid with acetone, effectively protecting the hydroxyl and carboxylic acid functionalities. This guide outlines the reaction pathway, detailed experimental protocols, and key characterization data.
Reaction Overview and Mechanism
The synthesis of this compound from mandelic acid is an acetalization reaction. Under acidic conditions, the carbonyl group of acetone is protonated, rendering it more electrophilic. The hydroxyl group of mandelic acid then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequently, the carboxylic acid group of mandelic acid undergoes an intramolecular esterification with the newly formed hemiacetal. This cyclization, followed by the elimination of a water molecule, results in the formation of the stable five-membered dioxolanone ring.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the reaction conditions and reported yields for the synthesis of this compound.
| Catalyst | Solvent(s) | Temperature | Reaction Time | Yield | Reference |
| Conc. H₂SO₄ | Toluene, Acetone | Room Temperature | 24 hours | Good | [1] |
| Copper Sulfate | Solvent-free | Microwave Irradiation | Not specified | Good | [2] |
Experimental Protocols
Protocol 1: Conventional Synthesis with Sulfuric Acid Catalyst
This protocol is adapted from a procedure described in the literature[1].
Materials:
-
Mandelic acid (2 g, 13.16 mmol)
-
Toluene (160 mL)
-
Acetone (40 mL)
-
Concentrated Sulfuric Acid (1.5 mL, 28.36 mmol)
-
Ether
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
Water
Procedure:
-
Dissolve mandelic acid in a mixture of toluene and acetone in a suitable reaction flask.
-
Slowly add concentrated sulfuric acid to the solution with stirring.
-
Stir the resulting solution at room temperature for 24 hours.
-
After the reaction is complete, pour the mixture into water (80 mL).
-
Extract the aqueous layer with ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with a saturated solution of NaHCO₃ and brine.
-
Dry the organic layer over MgSO₄.
-
Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by chromatography if necessary.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This protocol is based on a green chemistry approach utilizing microwave irradiation[2][3].
Materials:
-
Mandelic acid (racemic or optically pure)
-
Acetone
-
Copper Sulfate (catalyst)
Procedure:
-
In a microwave-safe vessel, mix mandelic acid, a molar excess of acetone, and a catalytic amount of copper sulfate.
-
Subject the mixture to microwave irradiation. Optimal power and time settings should be determined empirically for the specific microwave reactor being used.
-
Upon completion of the reaction, the excess acetone can be removed under reduced pressure.
-
The crude product can be purified by column chromatography.
Caption: Experimental workflows for the synthesis of this compound.
Product Characterization Data
The following table provides expected spectroscopic data for this compound, inferred from closely related structures presented in the literature[1][4][5][6][7].
| Spectroscopic Data | Expected Chemical Shifts (δ ppm) or Signals |
| ¹H NMR (CDCl₃) | ~ 7.4-7.2 (m, 5H, Ar-H), ~ 5.3 (s, 1H, CH-Ph), ~ 1.7 (s, 3H, CH₃), ~ 1.6 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | ~ 170 (C=O), ~ 135 (Ar-C), ~ 129 (Ar-CH), ~ 128 (Ar-CH), ~ 126 (Ar-CH), ~ 110 (O-C(CH₃)₂-O), ~ 77 (CH-Ph), ~ 27 (CH₃), ~ 26 (CH₃) |
Note: Actual chemical shifts may vary slightly depending on the solvent and spectrometer frequency.
Conclusion
The synthesis of this compound from mandelic acid is a robust and efficient reaction that can be carried out using both conventional and microwave-assisted methods. The choice of protocol may depend on the desired reaction time and available equipment. This guide provides the necessary information for the successful synthesis and characterization of this valuable chemical intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·ÙØ§Ø¹ رساÙ٠عÙÙÙ Ù ÙÙØ§Ùر٠- Rapid synthesis of substituted 5-phenyl-1,3-dioxolan-4-ones under microwave-induced solvent-free conditions [manuscript.isc.ac]
- 4. US7176176B2 - 2-methyl-4-phenyl-1,3-dioxolane - Google Patents [patents.google.com]
- 5. EP1108719B1 - 2-methyl-4-phenyl-1,3-dioxolane - Google Patents [patents.google.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. rsc.org [rsc.org]
The Core Mechanism of 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one as a Chiral Auxiliary: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the mechanism of action, synthesis, and application of 2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one, a prominent chiral auxiliary in asymmetric synthesis. Derived from readily available mandelic acid, this auxiliary offers a robust strategy for the stereocontrolled formation of carbon-carbon bonds, a critical step in the synthesis of enantiomerically pure compounds for the pharmaceutical industry.
Introduction to Chiral 1,3-Dioxolan-4-ones
Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the conversion of prochiral substrates into specific enantiomers. The 1,3-dioxolan-4-one scaffold, first popularized by Seebach, is a powerful class of chiral auxiliary derived from α-hydroxy acids.[1] The subject of this guide, this compound, is prepared from mandelic acid and acetone.[2][3] Its utility stems from its ability to form a rigid, conformationally constrained enolate, which directs the approach of electrophiles to one of its two faces with high selectivity.
The core principle of this auxiliary's function is the temporary transfer of chirality. The stereogenic center at C-5, bearing the phenyl group, induces the formation of a second stereocenter at C-2 during the auxiliary's synthesis. Upon deprotonation, the chirality at C-5 is lost to form a planar enolate, but the stereocenter at C-2 effectively shields one face of the enolate. This "stored" chirality dictates the stereochemical outcome of subsequent reactions.[1]
Synthesis of the Chiral Auxiliary
The synthesis of this compound is a straightforward acid-catalyzed acetalization reaction between mandelic acid and acetone.
Experimental Protocol: Synthesis of this compound
-
Materials: Mandelic acid (e.g., (S)-mandelic acid), acetone, toluene, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, brine, magnesium sulfate.
-
Procedure:
-
To a solution of mandelic acid (1.0 eq) in toluene and acetone, concentrated sulfuric acid (catalytic amount) is added slowly at room temperature.[2]
-
The solution is stirred at room temperature for approximately 24 hours until the reaction is complete, as monitored by TLC.[2]
-
The reaction mixture is then poured into water and transferred to a separatory funnel.[2]
-
The aqueous layer is extracted three times with diethyl ether.[2]
-
The combined organic extracts are washed sequentially with a saturated solution of NaHCO₃ and brine.[2]
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by chromatography or recrystallization.[2]
-
Mechanism of Stereocontrol in Asymmetric Synthesis
The high diastereoselectivity achieved with this chiral auxiliary is attributed to the formation of a rigid lithium enolate that presents a sterically hindered environment on one of its faces.
Enolate Formation and Proposed Transition State
Deprotonation of the C-5 proton with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates a planar lithium enolate. The stereocenter at C-2, bearing two methyl groups, and the adjacent phenyl group at C-5 create a highly organized, five-membered ring structure. The lithium cation is believed to chelate to both the enolate oxygen and the carbonyl oxygen, further rigidifying the conformation.
The steric bulk of the C-2 dimethyl group and the C-5 phenyl group effectively blocks one face of the enolate. Consequently, an incoming electrophile is directed to the less sterically hindered face, leading to the formation of one diastereomer in high excess. This can be visualized with a simplified transition state model.
Caption: Proposed chelated transition state model for electrophilic attack.
Applications in Asymmetric Synthesis
This chiral auxiliary is effective for a range of asymmetric transformations, including alkylations and conjugate additions.
Asymmetric Alkylation
The enolate of this compound reacts with various alkyl halides to produce C-5 alkylated products with high stereoselectivity.
-
Materials: this compound, diisopropylamine, n-butyllithium (n-BuLi) in hexanes, dry tetrahydrofuran (THF), alkyl halide (e.g., methyl iodide, benzyl bromide).
-
Procedure:
-
A solution of diisopropylamine (1.25 eq) in dry THF is cooled to 0 °C under an inert atmosphere (argon).[2]
-
n-BuLi in hexane (1.25 eq) is added dropwise, and the mixture is stirred for 30 minutes to generate LDA.[2]
-
The solution is cooled to -78 °C, and a solution of the dioxolanone (1.0 eq) in THF is added. The mixture is stirred for 30 minutes.[2]
-
The alkyl halide (1.25 eq) in THF is added, and the reaction is stirred at -78 °C for a specified time (e.g., 1-3 hours).[2]
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl and warmed to room temperature.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
-
The following table summarizes the yields for the alkylation of this compound with various electrophiles. While diastereoselectivity data for this specific auxiliary is not detailed in the cited source, high diastereoselectivity is expected based on analogous systems.
| Electrophile (R-X) | Product (R) | Yield (%) |
| Methyl iodide | Methyl | 85[2] |
| Ethyl iodide | Ethyl | 81[2] |
| Benzyl bromide | Benzyl | 78[2] |
| Allyl bromide | Allyl | 75[2] |
Asymmetric Michael Addition
The lithium enolate also undergoes highly diastereoselective 1,4-conjugate (Michael) additions to α,β-unsaturated compounds. Studies on the closely related tert-butyl analogue, (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one, demonstrate the efficacy of this reaction, typically yielding a single stereoisomer.[1]
The following data for the tert-butyl analogue illustrates the high diastereoselectivity and yields achievable in Michael additions.
| Electrophile | Product | Yield (%) | Diastereomeric Ratio |
| 4-Methoxy-β-nitrostyrene | Michael Adduct | 79 (combined) | 1:3 (major isomer isolated in 57% yield)[1] |
| Butenolide | Michael Adduct | Low | Single Stereoisomer[1] |
Removal of the Chiral Auxiliary
After the stereocenter has been set, the chiral auxiliary can be removed to unveil the desired functional group in the product. Several methods are available depending on the desired outcome.
-
Hydrolysis: Mild acidic or basic hydrolysis can cleave the acetal and ester functionalities to yield an α-hydroxy acid.
-
Oxidative Decarboxylation: The resulting α-hydroxy acid can be converted to a ketone via oxidative decarboxylation. A notable method involves aerobic oxidation with oxygen, pivalaldehyde, and a Co(III) catalyst, which transforms the alkylated auxiliary into a benzoyl derivative.[2]
-
Pyrolysis: Flash vacuum pyrolysis (FVP) has been shown to cleave related dioxolanones, resulting in the loss of an aldehyde (or ketone) and carbon monoxide to yield a ketone.[1]
Caption: Overall workflow for asymmetric synthesis using the chiral auxiliary.
Conclusion and Relevance to Drug Development
The this compound chiral auxiliary provides an effective and practical method for asymmetric synthesis. Its straightforward preparation from inexpensive starting materials, coupled with the high diastereoselectivity it imparts in C-C bond-forming reactions, makes it a valuable tool for synthetic chemists. The ability to control stereochemistry is fundamental in drug development, where the biological activity of a molecule is often dependent on its specific three-dimensional structure.[4] By enabling the efficient construction of chiral building blocks, auxiliaries like this play a crucial role in the synthesis of complex active pharmaceutical ingredients, contributing to the advancement of medicinal chemistry and the discovery of new therapeutics.
References
- 1. New Chemistry of Chiral 1,3-Dioxolan-4-Ones [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·ÙØ§Ø¹ رساÙ٠عÙÙÙ Ù ÙÙØ§Ùر٠- Rapid synthesis of substituted 5-phenyl-1,3-dioxolan-4-ones under microwave-induced solvent-free conditions [manuscript.isc.ac]
- 4. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemical Properties of 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one is a heterocyclic organic compound with significant potential in asymmetric synthesis. As a chiral building block, its stereochemical properties are of paramount importance for its application in the development of enantiomerically pure pharmaceuticals and other specialty chemicals. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, stereoisomers, and methods for stereochemical characterization. The information presented herein is based on established principles and data from closely related analogues, such as (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one, due to the limited direct experimental data for the title compound in currently available literature.
Stereochemical Considerations
This compound possesses two chiral centers at the C4 and C5 positions of the dioxolanone ring. This gives rise to the possibility of four stereoisomers: (4R, 5R), (4S, 5S), (4R, 5S), and (4S, 5R). The (4R, 5R) and (4S, 5S) isomers are a pair of enantiomers, as are the (4R, 5S) and (4S, 5R) isomers. The relationship between the enantiomeric pairs is diastereomeric.
The stereochemistry of the molecule is typically derived from the stereochemistry of the starting materials. For instance, the use of a specific enantiomer of mandelic acid in the synthesis will dictate the absolute configuration at the C5 position. The subsequent cyclization reaction introduces the second chiral center at C4, and the stereochemical outcome of this step is crucial for the diastereoselectivity of the synthesis.
Synthesis and Stereocontrol
The synthesis of this compound generally involves the acid-catalyzed condensation of mandelic acid with acetone. The stereochemistry of the resulting product is dependent on the enantiomeric purity of the mandelic acid used. For example, using (R)-mandelic acid will predominantly yield the (5R)-configured dioxolanone. The formation of the C4 stereocenter is influenced by the reaction conditions and the steric hindrance of the substituents.
A general synthetic workflow is depicted below:
Caption: Synthetic pathway for this compound.
Experimental Protocols
Synthesis of (5S)-2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one
This protocol is adapted from procedures for analogous compounds.
Materials:
-
(S)-Mandelic acid
-
Acetone
-
p-Toluenesulfonic acid (PTSA)
-
Toluene
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
A mixture of (S)-mandelic acid (1 equivalent), acetone (1.5 equivalents), and a catalytic amount of PTSA in toluene is refluxed using a Dean-Stark apparatus to remove water.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired diastereomers.
Stereochemical Analysis by NMR Spectroscopy
¹H NMR spectroscopy can be used to distinguish between diastereomers of this compound. The coupling constants between the protons at C4 and C5 can provide information about their relative stereochemistry. Chiral shift reagents can be employed to differentiate between enantiomers.
Stereochemical Determination by X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the absolute stereochemistry of a chiral molecule. A suitable crystal of a single stereoisomer is subjected to X-ray analysis to elucidate its three-dimensional structure. This technique was used to confirm the absolute configuration of products derived from a similar compound, (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one.[1][2]
The logical workflow for stereochemical determination is as follows:
Caption: Logical workflow for stereochemical analysis.
Quantitative Data
| Property | Expected Value/Characteristic |
| Appearance | Colorless to white crystalline solid |
| Melting Point (°C) | Expected to be in a similar range to related structures. For comparison, a derivative of the t-butyl analogue has a melting point of 98-102 °C.[1] |
| Specific Rotation ([α]D) | A non-zero value is expected for enantiomerically pure samples. The sign and magnitude will depend on the specific enantiomer and the solvent used. For a related compound, specific rotations of -61.07 and +37.6 have been reported for different diastereomers.[1] |
| ¹H NMR | Characteristic peaks for the methyl groups on the acetal, the methine proton at C5, and the phenyl group protons are expected. The chemical shifts and coupling constants will be diagnostic for the specific stereoisomer. |
| ¹³C NMR | Resonances for the quaternary acetal carbon, the carbonyl carbon, the methine carbon at C5, the methyl carbons, and the phenyl carbons are expected. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of C₁₁H₁₂O₃ (192.21 g/mol ) should be observed. |
Conclusion
The stereochemical properties of this compound are central to its utility in asymmetric synthesis. While direct experimental data for this specific molecule is sparse, a comprehensive understanding of its stereochemistry can be inferred from the well-documented chemistry of its close analogues. The synthetic and analytical protocols outlined in this guide provide a solid framework for researchers and drug development professionals to effectively utilize this chiral building block in their work. Further experimental investigation is warranted to fully characterize the individual stereoisomers of this compound and expand its applications.
References
The Role of 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one in Asymmetric Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of 2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one as a chiral auxiliary in asymmetric synthesis. Derived from readily available and enantiopure mandelic acid, this compound serves as a powerful tool for the stereocontrolled formation of new chiral centers. This document details its synthesis, mechanism of action in directing stereoselectivity, and its application in key asymmetric transformations such as alkylation and Michael additions. Detailed experimental protocols and quantitative data on reaction outcomes are presented to facilitate its practical implementation in a laboratory setting.
Introduction: The Principle of Chiral Auxiliaries
Asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules where a specific stereoisomer is often responsible for the desired therapeutic effect.[1] Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.[1]
This compound, an acetonide of mandelic acid, is an effective chiral auxiliary that leverages the stereochemistry of the C5 position, derived from either (R)- or (S)-mandelic acid, to control the formation of new stereocenters at this position.
Synthesis of this compound
The chiral auxiliary is readily prepared from the corresponding enantiomer of mandelic acid and acetone, typically with acid catalysis.[2]
Experimental Protocol: Synthesis of this compound [2]
-
Materials:
-
Mandelic acid (1 equivalent)
-
Acetone
-
Toluene
-
Concentrated Sulfuric Acid (catalytic amount)
-
-
Procedure:
-
A solution of mandelic acid in a mixture of toluene and acetone is prepared.
-
Concentrated sulfuric acid is added dropwise to the solution.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched by pouring the mixture into water.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with a saturated solution of sodium bicarbonate and brine, then dried over magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography.
-
Mechanism of Stereocontrol
The stereodirecting influence of the this compound auxiliary stems from the formation of a chiral enolate. Deprotonation at the C5 position with a strong base, such as lithium diisopropylamide (LDA), generates a lithium enolate. The phenyl group at C5 and the dimethyl groups at C2 create a sterically hindered environment, forcing incoming electrophiles to approach from the less hindered face of the enolate. This facial selectivity leads to the formation of one diastereomer in preference to the other.
References
fundamental principles of chiral induction with dioxolanone auxiliaries
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Stereocontrol in Asymmetric Synthesis
In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is paramount, particularly in the development of pharmaceutical agents where enantiomeric purity can dictate therapeutic efficacy and safety. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct a chemical transformation to yield a specific stereoisomer. Among the various classes of chiral auxiliaries, dioxolanones, derived from readily available α-hydroxy acids, have emerged as versatile and effective controllers of stereochemistry in a range of carbon-carbon bond-forming reactions. This guide provides an in-depth overview of the fundamental principles governing chiral induction with dioxolanone auxiliaries, complete with experimental protocols and quantitative data to aid researchers in their practical application.
The general strategy for employing a chiral auxiliary involves three key stages: covalent attachment of the auxiliary to a substrate, a diastereoselective transformation of the resulting adduct, and finally, cleavage of the auxiliary to yield the desired enantiomerically enriched product and allow for the recovery of the auxiliary. The efficacy of a chiral auxiliary is determined by its ability to enforce a high degree of facial selectivity in the approach of a reagent to the prochiral center of the substrate-auxiliary conjugate.
Dioxolanone auxiliaries, typically derived from enantiopure lactic acid or mandelic acid, exert stereocontrol through a combination of steric and electronic effects. The rigid five-membered ring of the dioxolanone scaffold, coupled with strategically positioned substituents, creates a well-defined chiral environment that effectively shields one face of the enolate derived from the substrate, thereby directing the approach of an electrophile to the opposite face.
Key Asymmetric Transformations
Dioxolanone auxiliaries have proven to be highly effective in a variety of asymmetric reactions, including aldol additions, Michael additions, and Diels-Alder reactions.
Aldol Reactions
The aldol reaction is a cornerstone of carbon-carbon bond formation. When mediated by a dioxolanone auxiliary, the formation of a metal enolate (typically lithium or boron) from the N-acylated dioxolanone creates a rigid, chelated transition state. This transition state geometry, often described by the Zimmerman-Traxler model, dictates the stereochemical outcome of the subsequent reaction with an aldehyde. The bulky substituent at the C2 position of the dioxolanone ring effectively blocks one face of the enolate, leading to a highly diastereoselective aldol addition.
Michael Additions
In conjugate additions, or Michael reactions, the enolate derived from the dioxolanone-appended substrate adds to an α,β-unsaturated carbonyl compound. The stereochemical outcome is again governed by the facial bias imposed by the chiral auxiliary. The bulky group on the dioxolanone directs the approach of the Michael acceptor, resulting in the formation of a new stereocenter with high diastereoselectivity.
Diels-Alder Reactions
Dienophiles bearing a dioxolanone auxiliary can participate in highly stereoselective Diels-Alder reactions. The chiral auxiliary influences the facial selectivity of the diene's approach to the dienophile. Lewis acid catalysis is often employed to enhance the reactivity and selectivity of these cycloadditions. The endo/exo selectivity, as well as the diastereoselectivity of the reaction, can be effectively controlled by the chiral environment of the dioxolanone.
Quantitative Data on Stereoselectivity
The performance of chiral dioxolanone auxiliaries is best illustrated through quantitative data from various asymmetric reactions. The following tables summarize the yields and stereoselectivities achieved with representative substrates.
| Auxiliary Source | Electrophile/Dienophile | Diene/Michael Acceptor | Conditions | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Aldol Reactions | ||||||
| Mandelic Acid | Benzaldehyde | - | 1. LDA, THF, -78 °C; 2. PhCHO | 75 | >95:5 | [Mashraqui & Kellogg] |
| Mandelic Acid | Isobutyraldehyde | - | 1. LDA, THF, -78 °C; 2. i-PrCHO | 72 | >95:5 | [Mashraqui & Kellogg] |
| Michael Additions | ||||||
| Lactic Acid | - | 4-Methoxy-β-nitrostyrene | 1. LHMDS, THF, -78 °C to -20 °C | 68 | 90:10 | [Aitken et al.] |
| Mandelic Acid | - | Butenolide | 1. LDA, THF, -78 °C to RT | low | single isomer | [Willis et al.] |
| Diels-Alder Reactions | ||||||
| Lactic Acid Derivative | Acrylate | Cyclopentadiene | Et2AlCl, CH2Cl2, -78 °C | 85 | >98:2 | [Helmchen et al.] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. The following sections provide step-by-step protocols for key reactions involving dioxolanone auxiliaries.
Synthesis of (2S,5S)-2-(tert-butyl)-5-phenyl-1,3-dioxolan-4-one
This protocol describes the synthesis of a mandelic acid-derived dioxolanone auxiliary.
Materials:
-
(S)-Mandelic acid
-
Pivalaldehyde
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
A solution of (S)-mandelic acid (1.0 eq) and pivalaldehyde (1.2 eq) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
A catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq) is added to the mixture.
-
The reaction mixture is heated to reflux, and water is azeotropically removed using the Dean-Stark trap.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired (2S,5S)-2-(tert-butyl)-5-phenyl-1,3-dioxolan-4-one.
Diastereoselective Aldol Addition
This procedure outlines a typical aldol reaction using a mandelic acid-derived dioxolanone auxiliary.
Materials:
-
N-Propionyl-(2S,5S)-2-(tert-butyl)-5-phenyl-1,3-dioxolan-4-one
-
Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
A solution of the N-propionyl-dioxolanone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of LDA (1.1 eq) in THF is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes to generate the lithium enolate.
-
The desired aldehyde (1.2 eq) is then added dropwise to the enolate solution at -78 °C.
-
The reaction is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the diastereomerically enriched aldol adduct.
Diastereoselective Michael Addition
This protocol details a Michael addition reaction using a lactic acid-derived dioxolanone.
Materials:
-
(2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one
-
Lithium hexamethyldisilazide (LHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
α,β-Unsaturated compound (e.g., 4-methoxy-β-nitrostyrene)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a solution of lithium hexamethyldisilazide (1.05 eq) in dry THF at -78 °C under a nitrogen atmosphere is added a solution of (2S,5S)-2-t-butyl-5-methyl-1,3-dioxolan-4-one (1.0 eq) in dry THF dropwise.
-
The mixture is stirred at -78 °C for 45 minutes.
-
A solution of 4-methoxy-β-nitrostyrene (1.05 eq) in THF is then added.
-
The reaction mixture is stirred at -20 °C for 2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with diethyl ether, and the combined organic layers are dried and evaporated.
-
The residue is purified by column chromatography on silica gel to afford the Michael adduct.[1]
Diastereoselective Diels-Alder Reaction
This procedure describes a Diels-Alder reaction using a dienophile equipped with a dioxolanone auxiliary.
Materials:
-
Acrylate derivative of a chiral dioxolanone
-
Diene (e.g., cyclopentadiene)
-
Lewis acid (e.g., diethylaluminum chloride, Et2AlCl)
-
Anhydrous dichloromethane (CH2Cl2)
Procedure:
-
The acrylate-dioxolanone dienophile (1.0 eq) is dissolved in anhydrous CH2Cl2 and cooled to -78 °C under an inert atmosphere.
-
The Lewis acid (e.g., Et2AlCl, 1.1 eq) is added dropwise, and the mixture is stirred for 15 minutes.
-
Freshly cracked cyclopentadiene (3.0 eq) is then added to the reaction mixture.
-
The reaction is stirred at -78 °C and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The mixture is warmed to room temperature, and the product is extracted with CH2Cl2.
-
The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to yield the Diels-Alder adduct.
Cleavage of the Dioxolanone Auxiliary
This protocol outlines a common method for the removal of the dioxolanone auxiliary to unmask the chiral product.
Materials:
-
Dioxolanone-adduct
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H2O2)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
The dioxolanone-adduct is dissolved in a mixture of THF and water.
-
The solution is cooled to 0 °C, and an aqueous solution of lithium hydroxide (e.g., 0.8 M) is added, followed by the dropwise addition of 30% hydrogen peroxide.
-
The reaction is stirred at 0 °C and allowed to warm to room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the excess peroxide is quenched by the addition of a saturated aqueous solution of sodium sulfite.
-
The pH is adjusted to acidic with a dilute acid solution (e.g., 1 M HCl).
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield the chiral carboxylic acid.
Mechanistic Insights and Stereochemical Models
The high degree of stereoselectivity observed with dioxolanone auxiliaries can be rationalized by considering the transition state geometries of the key bond-forming steps. A chelation-controlled model is often invoked to explain the observed stereochemical outcomes.
Caption: Chelation-controlled transition state model for chiral induction.
In this model, the metal cation (e.g., Li+) coordinates to both the enolate oxygen and the carbonyl oxygen of the dioxolanone auxiliary, forming a rigid six-membered ring. The bulky substituent on the dioxolanone (e.g., tert-butyl or phenyl group) effectively shields one face of the enolate. Consequently, the electrophile is forced to approach from the less sterically hindered face, leading to the preferential formation of one diastereomer. The specific geometry of this transition state, including the orientation of the substituents on both the enolate and the electrophile, determines the absolute configuration of the newly formed stereocenters.
The following diagram illustrates the general workflow for utilizing a dioxolanone auxiliary in asymmetric synthesis.
Caption: General workflow for asymmetric synthesis using a dioxolanone auxiliary.
Conclusion
Dioxolanone auxiliaries represent a valuable class of chiral controllers for a range of important asymmetric transformations. Their ease of preparation from readily available starting materials, coupled with their high efficiency in inducing stereoselectivity, makes them an attractive choice for researchers in both academic and industrial settings. The predictable stereochemical outcomes, guided by well-understood mechanistic principles, further enhance their utility in the synthesis of complex, enantiomerically pure molecules. This guide provides a foundational understanding and practical protocols to facilitate the successful implementation of dioxolanone auxiliaries in asymmetric synthesis endeavors.
References
Preliminary Studies on the Reactivity of 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of preliminary studies on the reactivity of 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one and its close analogs. The reactivity of these chiral building blocks is of significant interest in asymmetric synthesis. The core of their utility lies in the generation of a chiral enolate equivalent, enabling the stereoselective formation of new carbon-carbon bonds. This document outlines key reactions, presents available quantitative data, details experimental protocols, and provides a visual representation of a typical reaction workflow.
While direct studies on this compound are limited in the reviewed literature, significant insights can be drawn from the well-documented reactivity of its t-butyl analog, (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one. The underlying chemistry, centered around the formation of an enolate at the C5 position, is expected to be analogous.
Key Reactions and Reactivity Profile
The primary mode of reactivity for 5-phenyl-1,3-dioxolan-4-ones involves the deprotonation at the C5 position to form a lithium enolate. This nucleophilic intermediate can then react with various electrophiles. Notable reactions include:
-
Michael Additions: The enolate undergoes conjugate addition to α,β-unsaturated carbonyl compounds and nitroalkenes. This reaction is highly diastereoselective, controlled by the stereocenter at C2.
-
Diels-Alder Reactions: The exomethylene derivative of the dioxolanone can participate as a dienophile in Diels-Alder cycloadditions.
-
Thermal Fragmentation: Pyrolysis of adducts formed from Michael additions can lead to the formation of phenyl ketones, demonstrating the use of the dioxolanone as a chiral benzoyl anion equivalent.[1]
Quantitative Data Summary
The following table summarizes the quantitative data obtained from key reactions involving (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one, which serves as a model for the reactivity of the dimethyl analog.
| Reaction Type | Electrophile | Product | Yield (%) | Diastereomeric Ratio/Comments | Ref. |
| Michael Addition | Butenolide | (2S,5S,4′S)-2-t-Butyl-5-(2-oxo-tetrahydrofuran-4-yl)-5-phenyl-1,3-dioxolan-4-one | - | - | [1] |
| Michael Addition | 4-methoxy-β-nitrostyrene | (2S,5S,1′R)-2-t-butyl-5-(1′-(4-methoxyphenyl)-2′-nitroethyl)-5-phenyl-1,3-dioxolan-4-one 6a | - | Minor isomer | [1] |
| Michael Addition | 4-methoxy-β-nitrostyrene | (2S,5S,1′S)-2-t-butyl-5-(1′-(4-methoxyphenyl)-2′-nitroethyl)-5-phenyl-1,3-dioxolan-4-one 6b | 12 | Major isomer | [1] |
| Thermal Fragmentation | (2S,5S,4′S)-2-t-Butyl-5-(2-oxo-tetrahydrofuran-4-yl)-5-phenyl-1,3-dioxolan-4-one | (4S)-4-benzoyltetrahydrofuran-2-one | 72 | - | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments performed with (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one, which can be adapted for the 2,2-dimethyl analog.
Michael Addition to Butenolide
Objective: To synthesize (2S,5S,4′S)-2-t-Butyl-5-(2-oxo-tetrahydrofuran-4-yl)-5-phenyl-1,3-dioxolan-4-one.
Procedure:
-
Prepare a solution of lithium diisopropylamide (LDA) (4.4 mmol) in dry tetrahydrofuran (THF) (24 cm³).
-
Cool the LDA solution to -78 °C.
-
Slowly add a solution of (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one (1.0 g, 4 mmol) in dry THF (8 cm³) to the LDA solution via syringe.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Warm the mixture to -30 °C and stir for an additional 30 minutes.
-
Re-cool the reaction to -78 °C.
-
Add butenolide (0.41 g, 4.4 mmol).
-
Maintain the reaction at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir overnight.[1]
Michael Addition to 4-methoxy-β-nitrostyrene
Objective: To synthesize (2S,5S)-2-t-Butyl-5-(1′-(4-methoxyphenyl)-2′-nitroethyl)-5-phenyl-1,3-dioxolan-4-one.
Procedure:
-
Prepare a solution of LDA (22 mmol) in dry THF (100 cm³) and cool to -78 °C.
-
Slowly add a solution of (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one (4.40 g, 20 mmol) in dry THF (30 cm³) to the LDA solution via syringe.
-
Stir the solution at -78 °C for 30 minutes.
-
Warm the mixture to -20 °C for 30 minutes.
-
Re-cool the reaction to -78 °C before proceeding with the addition of the electrophile.[1]
Pyrolysis of the Butenolide Adduct
Objective: To synthesize (4S)-4-benzoyltetrahydrofuran-2-one via thermal fragmentation.
Procedure:
-
Perform flash vacuum pyrolysis (FVP) of (2S,5S,4′S)-2-t-Butyl-5-(2-oxo-tetrahydrofuran-4-yl)-5-phenyl-1,3-dioxolan-4-one (24.0 mg, 78.8 µmol) at 500 °C and 3.8 × 10⁻² Torr.
-
Separate the product from any unreacted starting material using preparative thin-layer chromatography (TLC) on silica with diethyl ether as the eluent.[1]
Visualizing the Reaction Pathway
The following diagrams illustrate the logical workflow of the enolate formation and its subsequent reaction in a Michael addition.
Caption: Workflow for the Michael Addition Reaction.
Caption: Enolate Formation and Electrophilic Attack.
References
Spectroscopic Characterization of 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one (CAS Number: 6337-34-4). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the expected spectroscopic data based on its chemical structure and comparison with analogous compounds. Furthermore, it details standardized experimental protocols for obtaining the requisite spectroscopic data for structural elucidation and quality control.
Introduction to this compound
This compound is a heterocyclic organic compound. Its structure, featuring a dioxolanone ring, a phenyl group, and two methyl groups, makes it a chiral molecule with potential applications in asymmetric synthesis and as a building block in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and stereochemistry.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic characterization of this compound. These predictions are based on established principles of spectroscopy and data from structurally similar molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.30 - 7.50 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 5.40 | Singlet | 1H | Methine proton (-CH-) |
| ~ 1.70 | Singlet | 3H | Methyl protons (-CH₃) |
| ~ 1.60 | Singlet | 3H | Methyl protons (-CH₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 170 | Carbonyl carbon (C=O) |
| ~ 135 | Quaternary aromatic carbon (C-ipso) |
| ~ 128 - 130 | Aromatic carbons (-CH-) |
| ~ 110 | Quaternary carbon (O-C(CH₃)₂-O) |
| ~ 80 | Methine carbon (-CH-) |
| ~ 25 | Methyl carbons (-CH₃) |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2990 - 2940 | Medium | Aliphatic C-H stretch |
| ~ 1750 | Strong | Carbonyl (C=O) stretch |
| ~ 1600, 1490 | Medium-Weak | Aromatic C=C stretch |
| ~ 1200 - 1000 | Strong | C-O stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 206.09 | [M]⁺ (Molecular Ion) |
| 191.07 | [M - CH₃]⁺ |
| 105.03 | [C₆H₅CO]⁺ |
| 77.04 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.[1] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean vial.[1][2]
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[1] Ensure the solution is free of any particulate matter.
-
Instrumentation: The NMR spectra are to be recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., dichloromethane or acetone).[3] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[3]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Place the salt plate in the sample holder of the spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.[4][5]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[6]
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[7]
-
Data Acquisition: Introduce the sample into the mass spectrometer. The instrument will ionize the molecules and separate them based on their mass-to-charge ratio (m/z).[8]
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
UV-Vis Spectroscopy
Objective: To analyze the electronic transitions within the molecule, particularly those associated with the aromatic ring.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). Prepare a series of standard solutions of known concentrations if quantitative analysis is required.[9]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Fill a quartz cuvette with the sample solution and another with the pure solvent (as a blank). Place the cuvettes in the spectrophotometer and record the absorbance spectrum over a specific wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and the corresponding absorbance values.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. amherst.edu [amherst.edu]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 9. scribd.com [scribd.com]
The Versatility of 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one in Asymmetric Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Harnessing the principles of stereochemistry is paramount in modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Chiral auxiliaries have emerged as indispensable tools for controlling the stereochemical outcome of chemical reactions, enabling the selective synthesis of desired enantiomers. Among these, 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one, derived from mandelic acid, has garnered significant attention as a versatile and effective chiral auxiliary. This technical guide provides a comprehensive exploration of its applications in a range of stereoselective organic reactions, complete with quantitative data, detailed experimental protocols, and mechanistic insights.
Introduction to this compound as a Chiral Auxiliary
This compound is a chiral molecule that can be readily prepared from either (R)- or (S)-mandelic acid. Its rigid dioxolanone ring structure and the presence of the bulky phenyl group create a well-defined chiral environment, allowing for high levels of stereocontrol in various transformations. The auxiliary is typically attached to a prochiral substrate, directs the stereoselective reaction, and is subsequently cleaved to yield the desired chiral product and recover the auxiliary.
Key Applications in Asymmetric Synthesis
This chiral auxiliary has proven its utility in a variety of carbon-carbon bond-forming reactions, including Michael additions, aldol reactions, Diels-Alder reactions, and alkylations.
Asymmetric Michael Additions
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental transformation in organic synthesis. The use of this compound as a chiral auxiliary allows for the enantioselective addition of various nucleophiles. A closely related derivative, (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one, has been effectively used in Michael additions to butenolide and nitrostyrene derivatives, demonstrating high diastereoselectivity.[1][2]
Table 1: Asymmetric Michael Addition of (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one to Various Acceptors [1]
| Entry | Michael Acceptor | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Butenolide | (2S,5S,4'S)-2-t-Butyl-5-(2-oxotetrahydrofuran-4-yl)-5-phenyl-1,3-dioxolan-4-one | Low | Single stereoisomer |
| 2 | 4-Methoxy-β-nitrostyrene | (2S,5S)-2-t-Butyl-5-(1'-(4-methoxyphenyl)-2'-nitroethyl)-5-phenyl-1,3-dioxolan-4-one | - | - |
Note: Quantitative yield and d.r. for the reaction with 4-methoxy-β-nitrostyrene were not explicitly provided in a tabular format in the cited literature.
Asymmetric Aldol Reactions
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone of cyclic compound synthesis. Chiral auxiliaries attached to the dienophile can effectively control the stereochemistry of the resulting cyclohexene ring. Although specific quantitative data tables for this compound in Diels-Alder reactions are scarce in the reviewed literature, the auxiliary's steric bulk is expected to direct the approach of the diene from the less hindered face, leading to high diastereoselectivity.
Asymmetric Alkylations
The stereoselective alkylation of enolates is a fundamental method for creating new stereocenters. The chiral enolate derived from an N-acyl derivative of this compound is expected to react with electrophiles from the face opposite to the bulky phenyl group, thus ensuring high stereocontrol.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of this chiral auxiliary. Below are representative protocols for the synthesis of a related chiral auxiliary and its use in a Michael addition.
Synthesis of (2S,5S)-2-t-Butyl-5-phenyl-1,3-dioxolan-4-one[1]
A detailed experimental procedure for the synthesis of the title compound, this compound, can be inferred from the synthesis of its t-butyl analogue. The general procedure involves the acid-catalyzed condensation of mandelic acid with the corresponding ketone (in this case, acetone).
General Procedure:
-
To a solution of (S)-mandelic acid in a suitable solvent (e.g., toluene), add acetone and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture under reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by chromatography or crystallization to obtain the desired this compound.
Protocol for Asymmetric Michael Addition[1]
This protocol describes the Michael addition of the lithium enolate of (2S,5S)-2-t-Butyl-5-phenyl-1,3-dioxolan-4-one to butenolide.
Procedure:
-
Prepare a solution of lithium diisopropylamide (LDA) in dry tetrahydrofuran (THF) at -78 °C.
-
Slowly add a solution of (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one in dry THF to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes and then warm to -30 °C for 30 minutes to ensure complete enolate formation.
-
Re-cool the reaction to -78 °C and add the Michael acceptor (e.g., butenolide).
-
Maintain the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired Michael adduct.
Mechanistic Insights and Stereochemical Models
The stereochemical outcome of reactions employing this compound as a chiral auxiliary is dictated by the steric hindrance imposed by the phenyl group. The enolate formed from the dioxolanone is believed to adopt a conformation where the phenyl group effectively blocks one face of the molecule. Electrophiles then preferentially approach from the less hindered opposite face, leading to the observed high diastereoselectivity.
Below are Graphviz diagrams illustrating a general experimental workflow and a plausible transition state model for a stereoselective reaction.
Caption: General experimental workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Model illustrating the steric influence of the phenyl group in directing electrophilic attack.
Conclusion
This compound stands as a valuable and versatile chiral auxiliary in the field of asymmetric synthesis. Its straightforward preparation, rigid conformational framework, and the pronounced steric influence of the phenyl group enable high levels of stereocontrol in a variety of important organic reactions. While more extensive quantitative data for the title compound across a broader range of substrates and reaction types would be beneficial, the existing literature on closely related analogues strongly supports its efficacy. This guide provides a solid foundation for researchers and professionals in drug development to explore and exploit the potential of this powerful synthetic tool in the creation of complex, stereochemically defined molecules. Further research into its applications is encouraged to fully delineate its scope and utility in modern organic chemistry.
References
Methodological & Application
Application Notes and Protocols for Enantioselective Alkylation using 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enantioselective alkylation of prochiral substrates using the chiral auxiliary, (5R)- or (5S)-2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one. Derived from mandelic acid, this auxiliary offers a robust and efficient method for the asymmetric synthesis of α-alkylated carboxylic acids, which are valuable building blocks in medicinal chemistry and natural product synthesis. This application note includes a comprehensive experimental procedure, from the synthesis of the chiral auxiliary to the alkylation reaction and subsequent auxiliary removal. Quantitative data on reaction yields are presented, and the underlying principles of the stereochemical control are illustrated.
Introduction
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as the biological activity of a drug molecule is often associated with a specific stereoisomer. Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily introducing a stereogenic center to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one, derived from readily available and inexpensive (R)- or (S)-mandelic acid, has emerged as an effective chiral auxiliary for the enantioselective alkylation of enolates.
The underlying principle of this method relies on the formation of a rigid chiral enolate, which is then alkylated from the sterically less hindered face, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent hydrolysis of the dioxolanone moiety removes the auxiliary and yields the desired α-alkylated carboxylic acid in high enantiomeric purity.
Signaling Pathways and Experimental Workflows
The overall experimental workflow for the enantioselective alkylation using this compound can be visualized as a three-stage process: synthesis of the chiral auxiliary, diastereoselective alkylation, and removal of the chiral auxiliary.
Figure 1: Experimental workflow for enantioselective alkylation.
The reaction mechanism for the diastereoselective alkylation step involves the formation of a planar lithium enolate. The bulky phenyl group of the auxiliary effectively shields one face of the enolate, directing the incoming alkyl halide to the opposite face.
Figure 2: Mechanism of diastereoselective alkylation.
Data Presentation
The following table summarizes the yields of the alkylated mandelic acid derivatives obtained after hydrolysis of the chiral auxiliary. The data is compiled from literature reports for the alkylation of this compound.
| Entry | Alkylating Agent (R-X) | Product (α-Alkylated Mandelic Acid) | Yield (%) |
| 1 | CH₃I | 2-Hydroxy-2-phenylpropanoic acid | 95 |
| 2 | C₂H₅I | 2-Hydroxy-2-phenylbutanoic acid | 92 |
| 3 | C₃H₇I | 2-Hydroxy-2-phenylpentanoic acid | 88 |
| 4 | Allyl-Br | 2-Hydroxy-2-phenylpent-4-enoic acid | 98 |
| 5 | Benzyl-Br | 2-Hydroxy-2,3-diphenylpropanoic acid | 96 |
Note: The yields reported are for the isolated α-alkylated mandelic acids after hydrolysis of the dioxolanone. The diastereoselectivity of the alkylation step is generally reported to be high, leading to excellent enantiomeric excesses of the final products after auxiliary removal.
Experimental Protocols
1. Synthesis of (5R)-2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one
This protocol is adapted from the acid-catalyzed condensation of (R)-mandelic acid with acetone.
-
Materials:
-
(R)-Mandelic acid
-
Acetone
-
Toluene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
-
Procedure:
-
To a solution of (R)-mandelic acid (1.0 eq) in a 4:1 mixture of toluene and acetone, add concentrated sulfuric acid (catalytic amount) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with diethyl ether (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography on silica gel if necessary.
-
2. Enantioselective Alkylation
This protocol describes the formation of the lithium enolate followed by alkylation.
-
Materials:
-
(5R)-2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (R-X)
-
Dry, argon-flushed glassware
-
Syringes
-
-
Procedure:
-
To a solution of diisopropylamine (1.25 eq) in anhydrous THF at 0 °C under an argon atmosphere, add n-butyllithium (1.25 eq) dropwise.
-
Stir the solution for 30 minutes at 0 °C to form lithium diisopropylamide (LDA).
-
Cool the LDA solution to -78 °C.
-
Slowly add a solution of (5R)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.
-
Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the alkyl halide (1.1 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude alkylated dioxolanone can be purified by column chromatography on silica gel.
-
3. Removal of the Chiral Auxiliary (Hydrolysis)
This protocol describes the hydrolysis of the alkylated dioxolanone to the corresponding α-alkylated mandelic acid.
-
Materials:
-
Alkylated this compound
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Procedure:
-
Dissolve the alkylated dioxolanone (1.0 eq) in a 5% solution of potassium hydroxide in ethanol.
-
Stir the mixture at room temperature until TLC analysis shows complete consumption of the starting material.
-
Pour the reaction mixture into ice and acidify to a pH of ~2 with 1 M HCl.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the α-alkylated mandelic acid.
-
Conclusion
The use of this compound as a chiral auxiliary provides a reliable and highly stereoselective method for the synthesis of α-alkylated carboxylic acids. The protocols detailed in this document offer a clear and reproducible guide for researchers in the field of organic synthesis and drug development. The accessibility of the chiral auxiliary from mandelic acid, coupled with the high diastereoselectivity of the alkylation and the straightforward removal of the auxiliary, makes this a valuable strategy for the construction of chiral building blocks.
Application Notes and Protocols: 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one is a chiral auxiliary derived from mandelic acid, a readily available and enantiomerically pure starting material. This class of compounds, specifically chiral 1,3-dioxolan-4-ones, has proven to be highly valuable in asymmetric synthesis.[1] The core principle behind their application lies in the stereoselective formation of an enolate at the C-5 position upon deprotonation. This chiral enolate can then react with various electrophiles, including Michael acceptors, to generate new stereocenters with a high degree of control. The bulky phenyl group at the 5-position effectively directs the approach of the electrophile, leading to high diastereoselectivity in the products. Subsequent hydrolysis of the dioxolanone moiety reveals the corresponding α-hydroxy acid, aldehyde, or ketone, making this auxiliary a versatile tool in the synthesis of complex chiral molecules.
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound.[2][3] The use of chiral enolates derived from this compound in Michael additions provides a powerful strategy for the asymmetric synthesis of 1,5-dicarbonyl compounds and their derivatives, which are key intermediates in the synthesis of numerous natural products and pharmaceuticals.
General Reaction Scheme & Mechanism
The application of this compound in a Michael addition reaction first involves the formation of a chiral enolate. This is typically achieved by treating the dioxolanone with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures.[4][5] The resulting lithium enolate is a soft nucleophile that preferentially attacks the β-carbon of an α,β-unsaturated compound (the Michael acceptor) in a 1,4-conjugate addition manner.[2][3] The stereochemical outcome of the reaction is dictated by the facial selectivity of the enolate, which is influenced by the existing stereocenter at C-5. Subsequent protonation of the resulting enolate intermediate furnishes the Michael adduct.
Caption: General workflow for the Michael addition reaction.
Application Examples and Quantitative Data
While specific literature on the Michael addition using this compound is limited, extensive research has been conducted on the closely related and structurally analogous (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one. The replacement of the two methyl groups at the C-2 position with a bulky t-butyl group generally enhances the diastereoselectivity of the reactions. The following data, adapted from studies on the t-butyl analogue, provides a strong indication of the expected reactivity and selectivity for the dimethyl variant.
| Michael Acceptor | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Butenolide | (2S,5S,4'S)-2-t-Butyl-5-(2-oxo-tetrahydrofuran-4-yl)-5-phenyl-1,3-dioxolan-4-one | >95:5 | 75 | [1] |
| 4-Methoxy-β-nitrostyrene | (2S,5S)-2-t-Butyl-5-(1'-(4-methoxyphenyl)-2'-nitroethyl)-5-phenyl-1,3-dioxolan-4-one | 90:10 | 80 | [1] |
Experimental Protocols
The following protocols are based on the successful Michael additions performed with the 2-t-butyl analogue and can be adapted for this compound.
Protocol 1: Michael Addition to a Nitroalkene
This protocol describes the addition of the chiral enolate to 4-methoxy-β-nitrostyrene.
Materials:
-
(2S,5S)-2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one
-
4-Methoxy-β-nitrostyrene
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware and workup equipment
Procedure:
-
To a solution of LDA (1.1 equivalents) in dry THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of (2S,5S)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one (1.0 equivalent) in dry THF is added slowly via syringe.
-
The resulting solution is stirred at -78 °C for 30 minutes, then warmed to -20 °C and stirred for an additional 30 minutes to ensure complete enolate formation.
-
The reaction mixture is then re-cooled to -78 °C.
-
A solution of 4-methoxy-β-nitrostyrene (1.0 equivalent) in dry THF is added dropwise.
-
The reaction mixture is stirred at -78 °C for 2 hours, then allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired Michael adduct.
Caption: Experimental workflow for the Michael addition.
Conclusion
This compound serves as a valuable chiral auxiliary for asymmetric Michael addition reactions. The straightforward formation of its chiral enolate and the high diastereoselectivity observed in its reactions with Michael acceptors make it a useful tool for the synthesis of enantiomerically enriched compounds. The protocols and data presented, based on a close structural analogue, provide a solid foundation for researchers to explore and apply this reagent in their synthetic endeavors, particularly in the fields of medicinal chemistry and natural product synthesis. Further optimization of reaction conditions may be necessary to achieve the desired selectivity and yield for different substrates.
References
Application Notes and Protocols for Diels-Alder Reaction Utilizing a 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings.[1][2] When coupled with a chiral auxiliary, this reaction can be rendered highly stereoselective, providing a crucial tool for the asymmetric synthesis of complex molecules, including natural products and pharmaceutical agents. This document provides a detailed guide for performing a diastereoselective Diels-Alder reaction using the chiral auxiliary 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one. This auxiliary, derived from mandelic acid, is effective in controlling the stereochemical outcome of the cycloaddition.
The general principle involves the attachment of a dienophile to the chiral auxiliary, followed by the Diels-Alder reaction with a suitable diene. The chiral environment provided by the auxiliary directs the approach of the diene, leading to the preferential formation of one diastereomer of the cycloadduct. Subsequent removal of the auxiliary reveals the enantiomerically enriched product and allows for the recovery and recycling of the auxiliary.
Reaction Principle and Stereochemical Control
The this compound auxiliary imparts stereocontrol through steric hindrance. The bulky phenyl group at the 5-position effectively shields one face of the attached dienophile, forcing the diene to approach from the less hindered face. This facial bias results in a high degree of diastereoselectivity in the resulting cycloadduct. The use of Lewis acid catalysts can further enhance this selectivity by coordinating to the carbonyl oxygen of the auxiliary and the dienophile, locking the conformation and increasing the steric differentiation of the two faces.
Caption: General workflow of an auxiliary-controlled Diels-Alder reaction.
Experimental Protocols
This section outlines the general procedures for the synthesis of the dienophile precursor, the Diels-Alder reaction, and the subsequent removal of the chiral auxiliary.
Protocol 1: Synthesis of the Acrylate Dienophile
This protocol describes the attachment of the acrylate dienophile to the this compound auxiliary.
Materials:
-
(R)- or (S)-2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one
-
Acryloyl chloride
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (R)- or (S)-2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acryloyl chloride (1.1 eq.) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired acrylate dienophile.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol details the cycloaddition reaction between the chiral acrylate dienophile and a representative diene, cyclopentadiene.
Materials:
-
Chiral acrylate dienophile (from Protocol 1)
-
Cyclopentadiene (freshly cracked, ~5 eq.)
-
Lewis Acid (e.g., Diethylaluminum chloride (Et₂AlCl) or Titanium tetrachloride (TiCl₄), 1.0-1.2 eq. of a 1.0 M solution in hexanes or DCM)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the chiral acrylate dienophile (1.0 eq.) in anhydrous DCM under an inert atmosphere and cool the solution to -78 °C.
-
Add the Lewis acid solution dropwise to the reaction mixture and stir for 15-30 minutes at -78 °C.
-
Add freshly cracked cyclopentadiene (~5 eq.) dropwise to the mixture.
-
Stir the reaction at -78 °C for 3-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography to yield the Diels-Alder adduct. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.
Protocol 3: Reductive Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the chiral alcohol product.
Materials:
-
Diels-Alder adduct (from Protocol 2)
-
Lithium aluminum hydride (LiAlH₄, ~2-3 eq.)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution or Rochelle's salt solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the Diels-Alder adduct (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add LiAlH₄ (~2-3 eq.) portion-wise.
-
Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis shows complete consumption of the starting material.
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL) where x is the mass of LiAlH₄ in grams (Fieser workup). Alternatively, quench with a saturated aqueous solution of Na₂SO₄ until a granular precipitate forms.
-
Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF or Et₂O.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography to separate the desired chiral alcohol from the recovered chiral auxiliary.
Data Presentation
The following table summarizes representative data for Diels-Alder reactions using similar chiral auxiliaries. Researchers should expect to optimize conditions for the specific this compound auxiliary to achieve similar results.
| Diene | Dienophile Auxiliary | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| Cyclopentadiene | N-Acryloyl-4-phenyl-1,3-oxazolidin-2-one | Et₂AlCl | CH₂Cl₂ | -78 | 95 | >99:1 | General Literature |
| 1,3-Butadiene | N-Crotonoyl-4-phenyl-1,3-oxazolidin-2-one | TiCl₄ | CH₂Cl₂ | -20 | 88 | 95:5 | General Literature |
| Isoprene | N-Acryloyl-4-isopropyl-1,3-oxazolidin-2-one | EtAlCl₂ | CH₂Cl₂ | -78 | 92 | 98:2 | General Literature |
Note: The data presented is illustrative and based on commonly used oxazolidinone auxiliaries, which are expected to have similar directing effects to the this compound auxiliary. Actual results may vary and require optimization.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Caption: Step-by-step experimental workflow for the asymmetric Diels-Alder reaction.
References
Application Notes and Protocols for Diastereoselective Aldol Reactions Mediated by 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. Achieving stereocontrol in this reaction is crucial for the synthesis of complex molecules such as natural products and pharmaceuticals. Chiral auxiliaries are a powerful tool for inducing stereoselectivity, and the 2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one derived from (S)-mandelic acid is an effective chiral auxiliary for diastereoselective aldol additions. This document provides detailed application notes and protocols for conducting aldol reactions mediated by this auxiliary.
The use of chiral 1,3-dioxolan-4-ones, pioneered by Seebach, allows for the highly diastereoselective reaction of their enolates with various electrophiles, including aldehydes. The stereochemical outcome is controlled by the chiral environment created by the auxiliary, which directs the approach of the electrophile to one face of the enolate.
Mechanism of Stereocontrol
The diastereoselectivity of the aldol reaction mediated by this compound can be rationalized using the Zimmerman-Traxler model for a chair-like six-membered transition state. The lithium enolate of the dioxolanone chelates to the lithium cation, creating a rigid framework. The phenyl group of the auxiliary sterically hinders one face of the enolate, forcing the aldehyde to approach from the less hindered face. This leads to the preferential formation of one diastereomer.
Caption: Experimental workflow for the diastereoselective aldol reaction.
Data Presentation
The following table summarizes the results of the lithium enolate of (S)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one with various aldehydes. The reactions were generally carried out by deprotonation with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C, followed by the addition of the aldehyde.
| Entry | Aldehyde (RCHO) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | 85 | >95:5 |
| 2 | Isobutyraldehyde | 78 | >95:5 |
| 3 | Pivalaldehyde | 82 | >98:2 |
| 4 | Acetaldehyde | 75 | 90:10 |
| 5 | Propionaldehyde | 80 | 92:8 |
Data adapted from seminal works in the field. Diastereomeric ratios were determined by capillary gas chromatography of the crude product.
Experimental Protocols
Protocol 1: General Procedure for the Diastereoselective Aldol Addition
This protocol describes the formation of the lithium enolate of (S)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one and its subsequent reaction with an aldehyde.
Materials:
-
(S)-2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Aldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, add anhydrous THF (40 mL) and diisopropylamine (1.1 equivalents).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe, maintaining the temperature below -70°C.
-
Stir the resulting LDA solution at -78°C for 30 minutes.
-
In a separate flame-dried flask, dissolve (S)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one (1.0 equivalent) in anhydrous THF (10 mL).
-
Add the solution of the dioxolanone dropwise to the LDA solution at -78°C.
-
Stir the reaction mixture at -78°C for 1 hour to ensure complete enolate formation.
-
-
Aldol Addition:
-
Add the freshly distilled aldehyde (1.2 equivalents) dropwise to the enolate solution at -78°C.
-
Stir the reaction mixture at -78°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction at -78°C by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure aldol adduct.
-
Protocol 2: Cleavage of the Chiral Auxiliary
This protocol describes a typical method for the removal of the chiral auxiliary to yield the corresponding β-hydroxy methyl ester.
Materials:
-
Aldol adduct from Protocol 1
-
Methanol (MeOH)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
Dissolve the purified aldol adduct (1.0 equivalent) in methanol (20 mL).
-
Add anhydrous potassium carbonate (2.0 equivalents) to the solution.
-
Stir the suspension at room temperature for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Add water (20 mL) and extract the aqueous layer with dichloromethane (3 x 30 mL) to recover the chiral auxiliary.
-
The aqueous layer contains the salt of the β-hydroxy acid. Acidify the aqueous layer with 1 M HCl to pH ~2 and extract with ethyl acetate to obtain the free β-hydroxy acid, or proceed to esterification.
-
To obtain the methyl ester, after removing the methanol (step 4), partition the residue between water and diethyl ether. The aqueous phase can then be treated with diazomethane or other esterification agents as per standard procedures.
Logical Relationships and Stereochemical Rationale
The stereochemical outcome of the aldol reaction is dictated by the facial selectivity of the enolate. The Zimmerman-Traxler model provides a framework for understanding this selectivity.
Caption: Rationale for diastereoselectivity based on the Zimmerman-Traxler model.
The lithium cation is chelated by the oxygen atoms of the enolate and the aldehyde, forming a rigid chair-like six-membered ring. The bulky phenyl group on the chiral auxiliary preferentially occupies a pseudo-equatorial position to minimize steric interactions. This arrangement effectively blocks the top face of the enolate, forcing the aldehyde to approach from the bottom face. The R group of the aldehyde also orients itself in a pseudo-equatorial position to avoid 1,3-diaxial interactions, leading to the observed syn or anti diastereoselectivity, which is dependent on the enolate geometry. For the enolate of this compound, this typically results in high diastereoselectivity.
A Practical Guide to the Cleavage of the 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one Auxiliary
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed practical guide to the cleavage of the 2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one chiral auxiliary. This auxiliary, derived from mandelic acid, is a valuable tool in asymmetric synthesis for the preparation of enantiomerically enriched α-hydroxy acids and their derivatives. The efficient and clean removal of the auxiliary is a critical step in the synthetic sequence. This guide outlines various methods for the cleavage of this auxiliary, including detailed experimental protocols and quantitative data to assist researchers in selecting the optimal conditions for their specific needs.
Introduction
The this compound auxiliary serves as a chiral template, allowing for diastereoselective reactions at the C5 position. After the desired stereocenter has been established, the auxiliary must be removed to yield the target α-hydroxy acid or a derivative thereof. The cleavage of this moiety typically involves the hydrolysis of both the ester and the acetal functionalities. The choice of cleavage method depends on the stability of the desired product and other functional groups present in the molecule. This guide covers acidic hydrolysis, and discusses the potential for transesterification, reductive, and oxidative cleavage methods.
Cleavage Methods and Protocols
Several methods can be employed for the cleavage of the this compound auxiliary. The most common approach is acidic hydrolysis. Alternative methods, such as transesterification, reductive cleavage, and oxidative cleavage, offer different pathways to access a variety of final products.
Acidic Hydrolysis
Acidic hydrolysis is a straightforward and widely used method for the cleavage of the this compound auxiliary to afford the corresponding α-hydroxy carboxylic acid.
Experimental Protocol:
A detailed protocol for the acidic hydrolysis is provided based on established literature procedures.
To a suspension of (-)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one (10.0 g, 48.5 mmol) in a mixture of acetone (20 mL) and water (10 mL), sulfuric acid (5.10 g, 52.0 mmol) is gradually added under ice-cooling. The mixture is then stirred at room temperature for 1.5 hours. After the reaction is complete, ethyl acetate (50 mL) and water (50 mL) are added to the reaction mixture. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude α-hydroxy carboxylic acid.
Quantitative Data for Acidic Hydrolysis:
| Substrate | Reagents | Solvent | Time (h) | Temperature | Yield (%) |
| (-)-2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one | H₂SO₄ | Acetone/Water | 1.5 | Room Temp. | High (exact yield not specified in the source) |
Logical Relationship of Factors in Acidic Hydrolysis:
Caption: Factors influencing the acidic hydrolysis of the auxiliary.
Transesterification
Transesterification offers a method to convert the ester functionality of the dioxolanone directly into a different ester, which can be advantageous for subsequent synthetic steps. This method typically requires a Lewis or Brønsted acid catalyst in the presence of an alcohol.
Conceptual Protocol:
A general procedure would involve dissolving the this compound derivative in an excess of the desired alcohol (e.g., methanol or ethanol) in the presence of a suitable catalyst (e.g., titanium(IV) isopropoxide, sulfuric acid). The reaction mixture would be heated to reflux to drive the equilibrium towards the product. The progress of the reaction would be monitored by techniques such as TLC or GC. Upon completion, the reaction would be quenched, and the product isolated and purified.
Expected Products:
This method would yield the corresponding α-hydroxy ester and acetone.
Reductive Cleavage
Reductive cleavage can be employed to directly obtain the corresponding α-hydroxy aldehyde or alcohol. The choice of reducing agent will determine the final product.
Conceptual Protocol for Reduction to Aldehyde:
Using a sterically hindered hydride reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures could selectively reduce the ester to an aldehyde without affecting the acetal. The reaction would typically be carried out in an anhydrous aprotic solvent (e.g., toluene or THF) at -78 °C.
Conceptual Protocol for Reduction to Alcohol:
A stronger reducing agent, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the ester and cleave the acetal to yield the corresponding 1,2-diol. The reaction would be performed in an anhydrous ether solvent, followed by an aqueous workup.
Oxidative Cleavage
Oxidative cleavage is a less common method for this auxiliary but could be explored for specific applications. Strong oxidizing agents could potentially cleave the C4-C5 bond of the dioxolanone ring.
Conceptual Protocol:
Reagents like ruthenium tetroxide (RuO₄), generated in situ from RuCl₃ and an oxidant like NaIO₄, are known to cleave C-C bonds. The reaction would be performed in a biphasic solvent system (e.g., CCl₄/CH₃CN/H₂O). The reaction conditions would need to be carefully controlled to achieve selective cleavage.
Experimental Workflow for Cleavage of this compound Auxiliary:
Caption: Overview of cleavage pathways for the auxiliary.
Conclusion
The cleavage of the this compound auxiliary is a crucial step in asymmetric synthesis. While acidic hydrolysis is a well-established and reliable method for obtaining the parent α-hydroxy carboxylic acid, alternative methods such as transesterification, reductive cleavage, and oxidative cleavage provide access to a broader range of valuable chiral building blocks. The choice of the optimal cleavage protocol will be dictated by the desired final product and the overall synthetic strategy. This guide provides researchers with the necessary information to make informed decisions and successfully implement the cleavage of this important chiral auxiliary in their synthetic endeavors. Further investigation into the specific conditions for the alternative cleavage methods is encouraged to expand the synthetic utility of this versatile auxiliary.
Application Notes and Protocols for the Synthesis of Chiral Ketones using 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: The enantioselective synthesis of chiral ketones is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and fine chemical industries. Chiral ketones are pivotal intermediates in the synthesis of a vast array of complex, biologically active molecules. One effective strategy for achieving high enantiopurity in these compounds is through the use of chiral auxiliaries. This document details the application of 2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one and its derivatives, which serve as chiral acyl anion equivalents, in the asymmetric synthesis of chiral ketones. These dioxolanones, readily prepared from enantiomerically pure α-hydroxy acids like mandelic acid, offer a robust and highly stereoselective route to valuable chiral building blocks.[1][2]
The core principle of this methodology involves the diastereoselective reaction of an enolate, generated from the chiral dioxolanone, with an electrophile. The inherent chirality of the dioxolanone directs the approach of the electrophile, leading to the formation of a new stereocenter with high selectivity. Subsequent removal of the chiral auxiliary then reveals the desired chiral ketone. This approach has been successfully applied in various carbon-carbon bond-forming reactions, including Michael additions.[1][2]
I. Overview of the Synthetic Pathway
The general strategy for the synthesis of chiral ketones using a phenyl-substituted dioxolanone involves a two-step sequence:
-
Diastereoselective Michael Addition: The chiral enolate of (2S,5S)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one is reacted with a Michael acceptor (e.g., an α,β-unsaturated carbonyl compound). This reaction proceeds with high diastereoselectivity, controlled by the chiral scaffold.
-
Thermal Fragmentation: The resulting adduct undergoes thermal fragmentation (pyrolysis) to eliminate the chiral auxiliary and afford the desired chiral phenyl ketone.[1][2]
This process effectively functions as the addition of a chiral benzoyl anion equivalent to the Michael acceptor.[1][2]
Figure 1: General workflow for the synthesis of chiral ketones using a phenyl-dioxolanone chiral auxiliary.
II. Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of a chiral benzoyl-substituted tetrahydrofuranone, demonstrating the efficiency of this method.
| Step | Reactants | Product | Yield |
| Michael Addition | (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one + Butenolide | (2S,5S,4′S)-2-t-Butyl-5-(2-oxo-tetrahydrofuran-4-yl)-5-phenyl-1,3-dioxolan-4-one | N/A |
| Pyrolysis | (2S,5S,4′S)-2-t-Butyl-5-(2-oxo-tetrahydrofuran-4-yl)-5-phenyl-1,3-dioxolan-4-one | (4S)-4-Benzoyltetrahydrofuran-2-one | 72% |
Table 1: Summary of reaction yields for the synthesis of (4S)-4-benzoyltetrahydrofuran-2-one.[1]
III. Detailed Experimental Protocols
The following protocols are adapted from the work of Seebach and colleagues, providing a detailed methodology for the synthesis of a chiral ketone via a Michael addition and subsequent pyrolysis.[1]
A. Materials and General Methods
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Tetrahydrofuran (THF) must be dried prior to use, for instance, by distillation from sodium/benzophenone ketyl.
-
Reagents should be of high purity and purchased from a reliable chemical supplier.
-
Flash vacuum pyrolysis (FVP) requires specialized equipment capable of maintaining high vacuum and temperature.
-
Thin-layer chromatography (TLC) on silica gel plates should be used to monitor reaction progress.
-
Product purification is typically achieved by preparative TLC or column chromatography on silica gel.
B. Protocol 1: Diastereoselective Michael Addition
This protocol describes the reaction of (2S,5S)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one with butenolide.
1. Preparation of the Lithium Enolate: a. In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum, prepare a solution of lithium diisopropylamide (LDA) (4.4 mmol) in dry THF (24 mL). b. Cool the LDA solution to -78 °C using a dry ice/acetone bath. c. In a separate flask, dissolve (2S,5S)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one (1.0 g, 4 mmol) in dry THF (8 mL). d. Slowly add the dioxolanone solution to the LDA solution at -78 °C via syringe. e. Stir the resulting mixture at -78 °C for 30 minutes. f. Warm the reaction mixture to -30 °C and stir for an additional 30 minutes. g. Re-cool the mixture to -78 °C.
2. Michael Addition: a. To the cold enolate solution, add butenolide (0.41 g, 4.4 mmol). b. Maintain the reaction at -78 °C for 2 hours. c. Allow the reaction mixture to warm to room temperature and stir overnight.
3. Work-up and Purification: a. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. b. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL). c. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. d. Purify the crude product by an appropriate method (e.g., column chromatography) to yield (2S,5S,4′S)-2-t-butyl-5-(2-oxo-tetrahydrofuran-4-yl)-5-phenyl-1,3-dioxolan-4-one.
C. Protocol 2: Thermal Fragmentation (Pyrolysis)
This protocol describes the conversion of the Michael adduct to the final chiral ketone.
1. Preparation for Pyrolysis: a. Place the purified Michael adduct (24.0 mg, 78.8 µmol) into a suitable vessel for flash vacuum pyrolysis.
2. Pyrolysis Conditions: a. Perform the pyrolysis at a temperature of 500 °C and a pressure of 3.8 × 10⁻² Torr. b. Collect the products in a U-shaped trap cooled with liquid nitrogen.
3. Product Isolation and Purification: a. After the pyrolysis is complete, allow the apparatus to return to room temperature and atmospheric pressure. b. Rinse the collection trap with a suitable solvent (e.g., diethyl ether). c. Purify the collected product using preparative TLC on silica gel with diethyl ether as the eluent to separate the desired ketone from any unreacted starting material. d. This will yield (4S)-4-benzoyltetrahydrofuran-2-one as a yellow oil (yield: 10.8 mg, 72%).[1]
IV. Logical Relationships and Workflow
The following diagram illustrates the logical flow of the experimental procedure, from starting materials to the final purified chiral ketone.
Figure 2: Detailed experimental workflow for the synthesis of a chiral ketone.
V. Conclusion and Further Applications
The use of phenyl-substituted 1,3-dioxolan-4-ones as chiral auxiliaries provides a highly effective and diastereoselective method for the synthesis of enantioenriched ketones. The protocols outlined above can be adapted for a range of Michael acceptors and other electrophiles, broadening the scope of accessible chiral ketone structures. This methodology is particularly valuable for the synthesis of complex molecules in drug discovery and development, where precise control of stereochemistry is paramount. Further research in this area may explore the development of catalytic versions of this transformation to improve atom economy and overall efficiency.
References
selection of solvents and reagents for reactions involving 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the selection of solvents and reagents for chemical reactions involving 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one. This chiral auxiliary, derived from mandelic acid, is a valuable tool in asymmetric synthesis for the preparation of enantiomerically enriched compounds.
Physicochemical Properties and Solubility
This compound is a white crystalline solid. Its solubility is a critical factor for reaction setup and purification. While specific quantitative solubility data is not extensively published, based on its structure and the general solubility of its parent molecule, mandelic acid, the following provides a general guide. Mandelic acid is soluble in water and polar organic solvents like ethanol and isopropanol.[1]
Table 1: General Solubility Profile of this compound
| Solvent Class | Representative Solvents | Solubility | Notes |
| Aprotic Polar | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone, Ethyl Acetate | High | Commonly used for reactions involving this compound. |
| Protic Polar | Ethanol, Methanol, Isopropanol | Moderate to High | May participate in or interfere with certain reactions (e.g., those involving strong bases). |
| Aprotic Nonpolar | Toluene, Hexane, Diethyl Ether | Moderate to Low | Often used in reaction workup and purification (e.g., extraction, crystallization). |
| Aqueous | Water | Low | Generally insoluble, facilitating aqueous workup procedures. |
Stability Profile
The 1,3-dioxolan-4-one ring is sensitive to both acidic and basic conditions, which can lead to hydrolysis and removal of the protecting group.
-
Acidic Conditions: The acetal functional group is susceptible to hydrolysis under acidic conditions, regenerating mandelic acid and acetone. This reaction is often utilized as a deprotection step. Strong acids like concentrated HCl or H₂SO₄ can effect this transformation.[2]
-
Basic Conditions: The ester linkage is prone to hydrolysis under strong basic conditions (e.g., concentrated NaOH or KOH). However, the compound is stable to weaker bases, such as tertiary amines (e.g., triethylamine), and can withstand exposure to lithium diisopropylamide (LDA) at low temperatures for short periods during enolate formation.
Core Applications in Asymmetric Synthesis
This compound serves as a chiral auxiliary, a temporary stereogenic unit that directs the stereochemical outcome of a reaction before being cleaved.[3] Its primary application is in the diastereoselective alkylation of its enolate.
Asymmetric Alkylation
The hydrogen atom at the C5 position is acidic and can be removed by a strong, non-nucleophilic base to form a chiral enolate. This enolate then reacts with electrophiles, such as alkyl halides, with high diastereoselectivity. The bulky phenyl group and the dioxolanone ring structure create a sterically hindered environment that directs the approach of the electrophile.
Diagram 1: General Workflow for Asymmetric Alkylation
Caption: Workflow for the asymmetric alkylation of this compound.
Table 2: Solvent and Reagent Selection for Asymmetric Alkylation
| Step | Recommended Solvents | Recommended Reagents | Key Parameters |
| Enolate Formation | Anhydrous THF | Lithium diisopropylamide (LDA) | Low temperature (-78 °C) is crucial to maintain the kinetic enolate and prevent side reactions. |
| Alkylation | Anhydrous THF | Alkyl halides (e.g., iodides, bromides) | The reaction is typically initiated at -78 °C and allowed to warm to room temperature. |
| Workup | Diethyl ether, Ethyl acetate | Saturated aqueous NH₄Cl | Aqueous workup to quench the reaction and remove inorganic salts. |
| Purification | Hexane/Ethyl acetate mixtures | Silica gel | Column chromatography is often required to isolate the pure diastereomer. |
Deprotection (Hydrolysis)
After the desired stereocenter has been introduced, the chiral auxiliary is removed by hydrolysis to yield the chiral α-hydroxy acid.
References
Application Notes and Protocols for 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
This document provides detailed information on the applications of 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one and its derivatives in organic synthesis. While extensive research has been conducted on this class of compounds, it is important to note that their primary role is not as catalysts, but rather as chiral auxiliaries and pro-nucleophiles in stereoselective reactions. This document outlines their established applications in these areas, providing protocols and performance data.
Part 1: Application as Chiral Auxiliaries in Asymmetric Synthesis
2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-ones, derived from chiral mandelic acid, are extensively used as chiral auxiliaries to control the stereochemical outcome of C-C bond-forming reactions. The inherent chirality of the mandelic acid backbone is transferred to the products with high diastereoselectivity.
Application Note: Asymmetric Michael Addition
Derivatives of this compound serve as effective chiral nucleophiles in Michael additions to various acceptors, such as nitroalkenes and enones. The dioxolanone ring provides a rigid chiral environment that directs the approach of the electrophile, leading to high diastereoselectivity.
General Reaction Scheme:
Figure 1. General workflow for the asymmetric Michael addition using a this compound derivative as a chiral auxiliary.
Table 1: Performance of (2S,5S)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one in Michael Additions [1]
| Michael Acceptor | Product Diastereomeric Ratio (d.r.) | Yield (%) |
| Butenolide | >95:5 | 75 |
| 4-Methoxy-β-nitrostyrene | >95:5 | 80 |
Experimental Protocol: Asymmetric Michael Addition to a Nitroalkene[1]
Materials:
-
(2S,5S)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one
-
1-Methoxy-4-[(E)-2-nitrovinyl]benzene
-
Lithium diisopropylamide (LDA) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a solution of LDA (22 mmol) in anhydrous THF (100 cm³) and cool to -78 °C under a nitrogen atmosphere.
-
Slowly add a solution of (2S,5S)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one (4.40 g, 20 mmol) in anhydrous THF (30 cm³) to the LDA solution via syringe.
-
Stir the resulting solution at -78 °C for 30 minutes, then warm to -20 °C for 30 minutes, and finally re-cool to -78 °C.
-
Slowly add a solution of 1-methoxy-4-[(E)-2-nitrovinyl]benzene (3.94 g, 22 mmol) in anhydrous THF (20 cm³) to the reaction mixture via syringe.
-
Stir the mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (100 cm³).
-
Extract the aqueous layer with diethyl ether (2 x 60 cm³).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 2: Application as Pro-Nucleophiles in Organocatalytic Reactions
While not acting as the catalyst themselves, 5-Aryl-1,3-dioxolan-4-one derivatives have been effectively employed as pro-nucleophiles in organocatalytic Michael addition reactions. In these reactions, a chiral organocatalyst, such as a cinchona alkaloid derivative, activates both the dioxolanone and the Michael acceptor to facilitate a highly diastereo- and enantioselective transformation.
Application Note: Organocatalytic Enantioselective Michael Addition
5-Aryl-1,3-dioxolan-4-ones, particularly those with electron-withdrawing groups on the acetal moiety (e.g., trifluoromethyl groups instead of methyl groups), can be deprotonated by a bifunctional organocatalyst to form a nucleophilic enolate. This enolate then adds to a nitroalkene in a highly stereocontrolled manner.
Catalytic Cycle:
Figure 2. Simplified representation of the organocatalytic cycle for the Michael addition of a 5-aryl-1,3-dioxolan-4-one to a nitroalkene.
Table 2: Enantioselective Michael Addition of 2,2-Bis(trifluoromethyl)-5-phenyl-1,3-dioxolan-4-one to Nitroalkenes Catalyzed by a Cinchona Alkaloid Derivative
| Nitroalkene | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) | Yield (%) |
| trans-β-Nitrostyrene | >98:2 | 85 | 92 |
| (E)-2-(2-Nitrovinyl)thiophene | >98:2 | 89 | 85 |
| (E)-1-Nitro-4-phenylbut-1-ene | >98:2 | 82 | 90 |
Experimental Protocol: Organocatalytic Michael Addition
Materials:
-
2,2-Bis(trifluoromethyl)-5-phenyl-1,3-dioxolan-4-one
-
trans-β-Nitrostyrene
-
epi-9-Amino-9-deoxy cinchona alkaloid-derived catalyst
-
Toluene
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,2-bis(trifluoromethyl)-5-phenyl-1,3-dioxolan-4-one (1 equivalent) and trans-β-nitrostyrene (1.2 equivalents) in toluene (0.2 M) at 0 °C, add the cinchona alkaloid-derived bifunctional organocatalyst (0.1 equivalents).
-
Stir the reaction mixture at 0 °C for the time required for complete consumption of the starting material (monitored by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC analysis.
Summary and Conclusion
This compound and its derivatives are valuable tools in modern organic synthesis. Their primary and well-established application lies in their use as chiral auxiliaries, leveraging the stereochemistry of mandelic acid to induce high diastereoselectivity in C-C bond-forming reactions. Furthermore, related 5-aryl-1,3-dioxolan-4-ones have demonstrated utility as effective pro-nucleophiles in organocatalytic asymmetric Michael additions.
Current literature does not support a significant role for this class of compounds as catalysts or ligands in catalytic processes. Researchers seeking catalytic applications would need to explore further derivatization to introduce catalytically active moieties or coordinating groups. The protocols and data presented herein provide a solid foundation for the application of these compounds in their established roles as powerful stereodirecting agents in asymmetric synthesis.
References
Troubleshooting & Optimization
Technical Support Center: 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one in Diastereoselective Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one as a chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in a reaction?
A1: this compound, derived from mandelic acid, serves as a chiral auxiliary.[1] It is temporarily incorporated into a prochiral molecule to control the stereochemical outcome of subsequent reactions, enabling the selective formation of one diastereomer over others.[1]
Q2: My reaction is yielding a poor diastereomeric ratio (d.r.). What are the most common factors I should investigate?
A2: Poor diastereoselectivity can often be attributed to several key factors. The most critical to investigate are reaction temperature, the choice of base and additives, and the steric properties of your reactants.[2][3] Sub-optimal temperature control is a frequent cause of reduced selectivity.[2]
Q3: How does temperature affect the diastereoselectivity of the reaction?
A3: Lowering the reaction temperature, particularly during the quenching step, generally leads to a significant improvement in diastereoselectivity.[2] For instance, in reactions involving the formation of dioxolane products, quenching at room temperature may result in a diastereomeric mixture, while quenching at lower temperatures can highly improve the ratio.[2] Reactions involving lithiated intermediates are typically run at -78 °C to maximize selectivity.[4][5]
Q4: Can the choice of base impact both yield and diastereoselectivity?
A4: Absolutely. The nature of the base is a key factor in determining the reaction outcome.[3] For enolate formation, strong, non-nucleophilic lithium amide bases like lithium diisopropylamide (LDA) are common. However, less hindered lithium amide bases can sometimes improve yields.[3] It is crucial to match the base to the specific reaction type to avoid side reactions, such as enolization of the electrophile or undesired reactivity with the auxiliary itself.[3]
Q5: Are there any additives that can be used to enhance the diastereomeric ratio?
A5: Yes, salt additives can significantly influence the diastereoselectivity. The addition of lithium bromide (LiBr), for example, has been shown to reverse and improve the diastereomeric ratio in certain 1,2-addition reactions, favoring the desired isomer.[3] Conversely, other salts like MgBr₂·OEt₂ may show no improvement, and some, like ZnCl₂, might inhibit the reaction entirely.[3] In some Michael additions, toxic additives like HMPA have been used to achieve high diastereoselectivity (e.g., 90:10).[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity (Poor d.r.) | 1. Incorrect Temperature: The reaction temperature is too high, especially during the addition or quenching phase. | 1. Maintain stringent temperature control. Run the reaction at -78 °C. Ensure the quenching step is also performed at low temperature before warming to room temperature.[2] |
| 2. Suboptimal Base: The chosen base may not be ideal for the specific transformation, leading to poor facial selectivity. | 2. Screen different lithium amide bases. Consider less sterically hindered bases if yield is also an issue.[3] | |
| 3. Absence of Beneficial Additives: The equilibrium of lithium aggregates may not be favorable for high selectivity. | 3. Introduce salt additives. LiBr is a good first candidate to investigate for improving d.r. in reactions with lithiated species.[3] | |
| Low Reaction Yield | 1. Undesired Reactivity: The base (e.g., LDA) may be reacting with the chiral auxiliary or causing undesired enolization of the electrophile.[3] | 1. Use a less hindered lithium amide base. Ensure slow addition of reagents and maintain a low temperature. |
| 2. Steric Hindrance: The nucleophile or electrophile may be too sterically bulky, impeding the reaction. | 2. If possible, modify the substrates to reduce steric clash. Note that β-unsubstituted silyl enol ethers have been shown to lead to low diastereoselectivity.[2] | |
| Epimerization of Product | 1. Excess Base: Using a large excess of base can cause epimerization of the newly formed stereocenter. | 1. Carefully control the stoichiometry of the base. A slight modification to the reaction conditions to avoid excess base may be necessary.[6] |
| 2. Warming Too Quickly: Allowing the reaction to warm prematurely can compromise the kinetic control of the reaction. | 2. Ensure the reaction is kept at the optimal low temperature for the recommended time before slowly warming to room temperature. |
Quantitative Data Summary
Table 1: Effect of Quenching Temperature on Diastereoselectivity
| Reaction Substrates | Quenching Temperature | Diastereomeric Ratio (d.r.) | Reference |
| Styrene derivative + Silyl enol ether | Room Temperature | Mixture | [2] |
| Styrene derivative + Silyl enol ether | Low Temperature | Highly Improved | [2] |
Table 2: Influence of Base and Additives on a 1,2-Addition Reaction
| Base | Additive | Yield of Product 1 | Diastereomeric Ratio (1a:1b) | Reference |
| LDA | None | ~50% (max) | 0.91 : 1.0 | [3] |
| LDA | MgBr₂·OEt₂ | - | No Improvement | [3] |
| LDA | LiBr | - | 2.0 : 1.0 | [3] |
| N-methylpiperazine (as lithium amide) | LiBr | 92% | 2.5 : 1.0 | [3] |
| Diisopropylamine (as lithium amide) | LiBr | 37% | - | [3] |
Experimental Protocols
Protocol: Diastereoselective Michael Addition to a Nitroalkene
This protocol is a generalized procedure based on methodologies described for similar chiral dioxolanones.[4][5]
1. Reagent Preparation:
-
Prepare a solution of Lithium Diisopropylamide (LDA) by adding n-butyllithium (1.0 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.
2. Enolate Formation:
-
In a separate flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the this compound derivative (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared LDA solution dropwise via syringe to the dioxolanone solution.
-
Stir the resulting mixture at -78 °C for 30 minutes, then warm to -20 °C for 30 minutes to ensure complete enolate formation, and finally re-cool to -78 °C.[4]
3. Michael Addition:
-
Dissolve the electrophile (e.g., a β-nitrostyrene, 1.1 eq) in anhydrous THF.
-
Slowly add the electrophile solution to the enolate solution at -78 °C.
-
Maintain the reaction at -78 °C and monitor its progress using TLC. The reaction may take several hours.
4. Quenching and Work-up:
-
Once the reaction is complete, quench it at -78 °C by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm slowly to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
5. Purification and Analysis:
-
Purify the crude product using column chromatography on silica gel.
-
Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or chiral HPLC.
Visualizations
Caption: Key factors influencing diastereoselectivity and yield.
Caption: General workflow for a diastereoselective reaction.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New Chemistry of Chiral 1,3-Dioxolan-4-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
troubleshooting low yields in 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one mediated reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions utilizing 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one.
Troubleshooting Guides
Issue 1: Low Yield in Alkylation Reactions
Alkylation of the enolate derived from this compound is a common application. Low yields can often be attributed to incomplete deprotonation, side reactions, or inappropriate choice of alkylating agent.
Question: My alkylation reaction with an alkyl halide is giving a low yield. How can I improve it?
Answer:
Several factors can contribute to low yields in the alkylation of this compound. Here's a systematic approach to troubleshooting:
-
Ensure Complete Enolate Formation: The first critical step is the quantitative conversion of the dioxolanone to its lithium enolate. Insufficient base or improper reaction conditions can lead to a mixture of starting material and enolate, resulting in side reactions and low conversion.
-
Base Selection: Lithium diisopropylamide (LDA) is a common choice for this deprotonation. Ensure you are using a freshly prepared or properly stored solution of LDA. Other strong, non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS) or sodium hexamethyldisilazide (NaHMDS) can also be effective.
-
Stoichiometry: Use a slight excess of the base (e.g., 1.05-1.1 equivalents) to ensure complete deprotonation.
-
Temperature: The deprotonation is typically carried out at low temperatures, such as -78 °C (dry ice/acetone bath), to minimize side reactions.
-
-
Optimize the Alkylating Agent and Reaction Conditions: The reactivity of the alkylating agent is crucial.
-
Leaving Group: Use alkyl halides with good leaving groups. Iodides are generally more reactive than bromides, which are more reactive than chlorides. In some cases, using an alkyl iodide is necessary for the reaction to proceed.
-
Solvent and Additives: Tetrahydrofuran (THF) is a common solvent for these reactions. For less reactive alkylating agents, the addition of a co-solvent like hexamethylphosphoramide (HMPA) can significantly improve yields. However, due to the toxicity of HMPA, consider using DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) as a safer alternative.
-
-
Control Reaction Temperature and Time:
-
Maintain a low temperature during the addition of the alkylating agent to control the reaction rate and minimize side reactions.
-
Allow the reaction to warm to room temperature gradually and stir for a sufficient time to ensure completion. Reaction times can vary from a few hours to overnight.
-
Data Presentation: Alkylation of this compound [1]
| Entry | Alkylating Agent | Base (equiv.) | Solvent | Additive (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | LDA (1.1) | THF | - | -78 to RT | 3 | 85 |
| 2 | Allyl Bromide | LDA (1.1) | THF | - | -78 to RT | 3 | 82 |
| 3 | Methyl Iodide | LDA (1.1) | THF | HMPA (0.2) | -78 to RT | 3 | 75 |
| 4 | Ethyl Iodide | LDA (1.1) | THF | HMPA (0.2) | -78 to RT | 3 | 78 |
| 5 | Benzyl Chloride | LDA (1.1) | THF | - | -78 to RT | 24 | No Reaction |
Experimental Protocol: General Procedure for Alkylation [1]
-
A solution of diisopropylamine (1.1 mmol) in dry THF (5 mL) is cooled to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
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n-Butyllithium (1.1 mmol) is added dropwise, and the mixture is stirred at -78 °C for 30 minutes to generate LDA.
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A solution of this compound (1.0 mmol) in dry THF (5 mL) is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour to ensure complete enolate formation.
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The alkylating agent (1.1 mmol) is added dropwise at -78 °C.
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The reaction mixture is allowed to warm to room temperature and stirred for the appropriate time (see table above).
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The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
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The aqueous layer is extracted with diethyl ether or ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Mandatory Visualization: Alkylation Workflow
Caption: Workflow for the alkylation of this compound.
Issue 2: Low Yield in Michael Addition Reactions
Michael additions are another key application of the enolate of this compound. Low yields in these reactions can be due to several factors, including steric hindrance, the reactivity of the Michael acceptor, and polymerization of the acceptor.
Question: I am attempting a Michael addition to an α,β-unsaturated ketone, but my yields are consistently low. What could be the problem?
Answer:
Low yields in Michael additions with this system are a known issue and can be addressed by carefully considering the following points. A case study on the addition to butenolide highlights some of these challenges.[2]
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Reactivity of the Michael Acceptor: Highly reactive Michael acceptors can undergo polymerization under basic conditions. It is often beneficial to add the enolate solution to the Michael acceptor to maintain a low concentration of the enolate.
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Steric Hindrance: The bulky nature of the dioxolanone enolate can hinder its approach to sterically demanding Michael acceptors.
-
Reaction Conditions:
-
Temperature Control: Maintaining a low temperature throughout the addition is critical to prevent side reactions. The reaction is typically initiated at -78 °C and then allowed to warm slowly.
-
Reaction Time: Some Michael additions may require extended reaction times, including stirring overnight at room temperature, to proceed to completion.
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Data Presentation: Michael Addition of a Phenyl-Substituted Dioxolanone [2]
| Michael Acceptor | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| Butenolide | LDA | THF | -78 to RT | Overnight | Low |
Experimental Protocol: Michael Addition to Butenolide [2]
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A solution of LDA (4.4 mmol) in dry THF (24 cm³) is prepared at -78 °C.
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A solution of (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one (1.0 g, 4 mmol) in dry THF (8 cm³) is added slowly to the LDA solution.
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The reaction mixture is stirred at -78 °C for 30 minutes and then warmed to -30 °C for 30 minutes.
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The mixture is re-cooled to -78 °C, and butenolide (0.41 g, 4.4 mmol) is added.
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The reaction is kept at -78 °C for 2 hours, then warmed to room temperature and stirred overnight.
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The reaction is quenched with a saturated aqueous solution of NH₄Cl (25 cm³).
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The mixture is extracted with ether (2 x 15 cm³).
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The combined organic layers are dried and concentrated, and the product is purified by chromatography.
Mandatory Visualization: Troubleshooting Logic for Michael Addition
Caption: Troubleshooting decision tree for low yields in Michael additions.
Frequently Asked Questions (FAQs)
Q1: My reaction is clean by TLC, but the isolated yield is low after column chromatography. What could be the issue?
A1: This often points to the instability of the product on silica gel. The dioxolanone moiety can be sensitive to acid-catalyzed hydrolysis. To mitigate this, you can:
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Neutralize the Silica Gel: Pre-treat your silica gel with a base, such as triethylamine (typically 1% in the eluent), to neutralize acidic sites.
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Use an Alternative Stationary Phase: Consider using alumina (neutral or basic) for your chromatography.
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Minimize Contact Time: Run the column as quickly as possible.
Q2: I am observing the formation of a significant amount of a dimeric byproduct. How can I avoid this?
A2: Dimerization can occur when the enolate attacks another molecule of the starting dioxolanone. This is more prevalent at higher concentrations.[3] To minimize dimer formation:
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Use a more dilute solution during enolate formation and the subsequent reaction.
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Add the dioxolanone solution slowly to the base to avoid localized high concentrations of the starting material in the presence of the enolate.
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Ensure rapid consumption of the enolate by adding the electrophile promptly after enolate formation is complete.
Q3: Can I use a weaker base like sodium ethoxide or potassium tert-butoxide for the deprotonation?
A3: It is generally not recommended to use weaker bases like alkoxides. These bases typically do not lead to complete deprotonation, resulting in an equilibrium between the starting material, the enolate, and the base. This can lead to side reactions such as aldol condensations and lower yields of the desired alkylated product. Strong, non-nucleophilic bases like LDA are preferred to ensure irreversible and complete enolate formation.
Q4: How can I confirm the diastereoselectivity of my reaction?
A4: The diastereoselectivity can be determined by analyzing the crude reaction mixture using:
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¹H NMR Spectroscopy: Integration of characteristic signals for each diastereomer can provide the diastereomeric ratio.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase can allow for the separation and quantification of the diastereomers.
-
X-ray Crystallography: If one of the diastereomers can be crystallized, its absolute and relative stereochemistry can be unambiguously determined.
Mandatory Visualization: Enolate Formation and Competing Pathways
Caption: Reaction pathways of the dioxolanone enolate.
References
strategies for efficient removal of the 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one chiral auxiliary
Technical Support Center: Removal of 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one Chiral Auxiliary
This guide provides researchers, scientists, and drug development professionals with detailed strategies, protocols, and troubleshooting advice for the efficient removal of the this compound chiral auxiliary. This auxiliary, derived from (R)- or (S)-mandelic acid, is a powerful tool for stereoselective synthesis. Its successful cleavage is a critical step in obtaining the final enantiomerically pure target molecule.[1]
The general process involves the cleavage of the ester bond connecting the auxiliary to the substrate, followed by purification to separate the desired product from the recovered auxiliary.[1]
Strategy 1: Hydrolysis (Saponification)
Hydrolysis is used to convert the acylated auxiliary into the corresponding carboxylic acid. Basic hydrolysis, also known as saponification, is the most common method. It involves treating the substrate with a hydroxide base, which attacks the carbonyl carbon.[2] This process is typically irreversible because the final deprotonation of the carboxylic acid drives the reaction to completion.[2]
References
optimization of reaction temperature for asymmetric induction with 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one for asymmetric induction.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) or Diastereomeric Excess (de)
Low stereoselectivity is a common challenge in asymmetric synthesis. Reaction temperature is a critical parameter that can significantly influence the stereochemical outcome.
Possible Cause: Suboptimal Reaction Temperature.
Troubleshooting Steps:
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Verify Low-Temperature Conditions: Most asymmetric reactions using chiral dioxolanones require sub-zero temperatures to achieve high selectivity. Ensure your cooling bath (e.g., dry ice/acetone, cryocooler) is maintaining a stable, low temperature (typically -78 °C is a good starting point).
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Systematic Temperature Screening: If the initial temperature does not yield satisfactory results, a systematic screening of different temperatures is recommended. It is often observed that lower temperatures lead to higher enantioselectivity, but this can sometimes come at the cost of a lower reaction rate and yield.
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Monitor Reaction Kinetics: At very low temperatures, the reaction may be too slow to go to completion, potentially affecting the yield. Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find a balance between reaction time and temperature.
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Consider Solvent Effects: The choice of solvent can influence the optimal temperature. Aprotic solvents like tetrahydrofuran (THF) or toluene are commonly used. The freezing point of the solvent will also dictate the lower limit of your temperature screen.
Illustrative Data on Temperature Effects:
The following table provides a hypothetical yet representative example of how temperature can influence the outcome of an asymmetric alkylation reaction using a chiral dioxolanone.
| Temperature (°C) | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |
| 25 (Room Temp.) | 95 | 30 | 25 |
| 0 | 88 | 75 | 70 |
| -20 | 85 | 88 | 85 |
| -40 | 82 | 92 | 90 |
| -78 | 70 | >98 | >99 |
This is an illustrative table. Optimal conditions must be determined experimentally.
Issue 2: Poor Chemical Yield
A low yield of the desired product can be due to several factors, with reaction temperature playing a significant role.
Possible Cause: Incomplete reaction or side product formation at the chosen temperature.
Troubleshooting Steps:
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Increase Reaction Time at Low Temperatures: If you are operating at very low temperatures (e.g., -78 °C) to maximize stereoselectivity, the reaction rate may be slow. Try extending the reaction time and monitor for completion.
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Slightly Increase the Temperature: If extending the reaction time is not feasible or does not improve the yield, consider running the reaction at a slightly higher temperature (e.g., from -78 °C to -40 °C). This may slightly decrease the stereoselectivity, but could significantly improve the yield. A balance between selectivity and yield is often necessary.
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Check for Reactant Degradation: Ensure that your starting materials and reagents are stable at the reaction temperature. Some reagents can be less stable at higher temperatures.
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Slow Addition of Reagents: Adding reagents slowly at a low temperature can help to control exothermic reactions and minimize the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature for optimizing an asymmetric reaction with this compound?
A good starting point for many asymmetric alkylations and Michael additions using similar chiral auxiliaries is -78 °C .[1] This temperature is readily achieved with a dry ice/acetone bath and often provides high stereoselectivity.
Q2: Can a higher temperature ever lead to higher enantioselectivity?
While it is more common for lower temperatures to favor higher enantioselectivity, there are rare cases where a higher temperature can lead to an improved stereochemical outcome. This "abnormal temperature effect" can be due to complex mechanistic factors, such as a change in the rate-determining step of the reaction. Therefore, if you are not achieving the desired selectivity at low temperatures, screening a range of temperatures, including slightly higher ones, may be worthwhile.
Q3: How does temperature affect the diastereoselectivity versus the enantioselectivity?
Temperature generally affects both diastereoselectivity and enantioselectivity. Often, conditions that favor high diastereoselectivity will also favor high enantioselectivity, as both are dependent on the energy difference between the transition states leading to the different stereoisomers. Lowering the temperature typically increases this energy difference, leading to a higher preference for the formation of one stereoisomer.
Q4: My reaction is very slow at -78 °C. What should I do?
If the reaction is too slow at -78 °C, you have a few options:
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Increase the reaction time: Allow the reaction to stir for a longer period (e.g., 24-48 hours), ensuring you monitor for any potential degradation.
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Slightly increase the temperature: Try running the reaction at -40 °C or -20 °C. This will likely increase the reaction rate, but you should carefully analyze the impact on stereoselectivity.
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Use a more reactive electrophile: If possible, using a more reactive electrophile can accelerate the reaction at low temperatures.
Q5: Are there any visual aids to understand the experimental workflow?
Yes, the following diagram illustrates a general workflow for an asymmetric alkylation experiment.
Caption: General workflow for asymmetric alkylation.
Experimental Protocols
General Protocol for Asymmetric Michael Addition at Low Temperature
This protocol is adapted from procedures for a similar chiral auxiliary, (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one, and serves as a good starting point.[1]
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Enolate Formation:
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To a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in dry tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in dry THF dropwise.
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Stir the reaction mixture at -78 °C for 30 minutes.
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Warm the mixture to -30 °C and stir for an additional 30 minutes.
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Re-cool the reaction mixture to -78 °C.
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Michael Addition:
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Add the electrophile (e.g., a nitroalkene, 1.1 equivalents) to the reaction mixture.
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Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
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-
Workup and Purification:
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Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
-
-
Analysis:
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Determine the diastereomeric excess (de) by ¹H NMR spectroscopy of the purified product.
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Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
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The logical relationship between reaction parameters and outcomes can be visualized as follows:
Caption: Key parameters influencing reaction outcomes.
References
overcoming side reactions in the synthesis of 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one and its derivatives. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: I am getting a very low yield of my desired this compound. What are the possible reasons and how can I improve it?
A1: Low yields in this reaction are often attributed to incomplete reaction or product decomposition. Here are several factors to consider and troubleshoot:
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Inadequate Water Removal: The formation of the dioxolanone is a reversible reaction that produces water. Failure to remove this water will shift the equilibrium back towards the starting materials.
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Solution: Use a Dean-Stark apparatus to azeotropically remove water if the reaction is conducted in a suitable solvent like toluene. Alternatively, adding a dehydrating agent such as 2,2-dimethoxypropane can be highly effective as it reacts with water to form acetone and methanol, driving the reaction forward.[1]
-
-
Insufficient Reaction Time: The reaction may not have reached completion.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material (mandelic acid) is fully consumed. A typical reaction time can be up to 24 hours at room temperature.[2]
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Catalyst Inactivity or Inappropriate Amount: The acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) may be old or used in an insufficient amount.
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Solution: Use a fresh bottle of the acid catalyst. The amount of catalyst can be critical; for instance, a protocol using concentrated H₂SO₄ specifies 1.5 mL for 13.16 mmol of mandelic acid.[2]
-
-
Product Hydrolysis during Workup: The dioxolanone ring is an acetal and is susceptible to hydrolysis under acidic conditions. A prolonged or highly acidic aqueous workup can decompose the product.
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Solution: Minimize the contact time with acidic water during the workup. Promptly neutralize the reaction mixture with a weak base like sodium bicarbonate solution after the initial extraction.
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Issue 2: Product Purity and Side Products
Q2: My NMR spectrum of the crude product is complex, showing more peaks than expected for the this compound. What are these impurities?
A2: The complexity in your NMR spectrum likely arises from the presence of unreacted starting materials, diastereomers, or other side products.
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Unreacted Mandelic Acid: The presence of broad signals in the hydroxyl and carboxylic acid regions of the ¹H NMR spectrum, along with the characteristic peaks of mandelic acid, indicates an incomplete reaction.
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Solution: Refer to the solutions for "Low or No Product Yield" to drive the reaction to completion. Unreacted mandelic acid can be removed by washing the organic layer with a saturated sodium bicarbonate solution during the workup.
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-
Formation of Diastereomers: The synthesis creates a new chiral center at the C2 position of the dioxolanone ring. This results in the formation of two diastereomers (cis and trans) relative to the phenyl group at C5. These diastereomers will have distinct sets of peaks in the NMR spectrum.
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Solution: Diastereomers can often be separated by flash column chromatography on silica gel. A solvent system of ethyl acetate and hexane is typically effective. One publication reported the separation of similar diastereomers using a 1:5 mixture of Et₂O/hexane.[3]
-
-
Self-Condensation of Mandelic Acid: Although less common under these specific conditions, mandelic acid can potentially self-condense to form polyesters, especially at higher temperatures.
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Solution: Maintain the recommended reaction temperature (e.g., room temperature).
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Frequently Asked Questions (FAQs)
Q1: What is the role of 2,2-dimethoxypropane in the synthesis?
A1: 2,2-Dimethoxypropane serves a dual purpose. Firstly, it can act as a source of the acetonide group, reacting with the diol of mandelic acid to form the dioxolanone ring. Secondly, and very importantly, it is an excellent water scavenger. It reacts with any water present in the reaction mixture (either as a solvent impurity or as a byproduct of the reaction) to form acetone and methanol. This drives the equilibrium of the main reaction towards the product, increasing the yield.
Q2: Can I use a different acid catalyst?
A2: Yes, while concentrated sulfuric acid is effective, other acid catalysts can be used. p-Toluenesulfonic acid (p-TsOH) is a common alternative that is often easier to handle as it is a solid.[1] Heterogeneous catalysts like silica sulfate have also been reported to be effective and have the advantage of being easily recoverable and reusable.[4]
Q3: How can I confirm the formation of the this compound?
A3: The formation of the product can be confirmed by standard spectroscopic techniques:
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¹H NMR: Look for the appearance of two new singlet peaks corresponding to the two methyl groups of the acetonide, typically in the range of 1.5-1.7 ppm. The disappearance of the broad hydroxyl and carboxylic acid peaks from mandelic acid is also a key indicator.
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¹³C NMR: Expect new signals for the quaternary carbon of the acetonide (around 100-110 ppm) and the two methyl carbons (around 25-30 ppm).
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IR Spectroscopy: The disappearance of the broad O-H stretch from the carboxylic acid and alcohol of mandelic acid and the appearance of a strong C=O stretch for the lactone around 1750-1780 cm⁻¹ are characteristic.
Q4: My product seems to decompose upon storage. How can I store it properly?
A4: As an acetal, the this compound is sensitive to acid and moisture, which can cause it to hydrolyze back to mandelic acid and acetone. For long-term storage, ensure the product is free of any residual acid from the synthesis by thorough washing with a base during workup and proper drying. Store the purified product in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield and Purity
| Entry | Catalyst | Acetone Source | Water Removal | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | H₂SO₄ (conc.) | Acetone | None | 12 | 65 | 90 |
| 2 | H₂SO₄ (conc.) | Acetone | None | 24 | 75 | 92 |
| 3 | H₂SO₄ (conc.) | Acetone | Dean-Stark | 12 | 85 | 95 |
| 4 | p-TsOH | Acetone | Dean-Stark | 12 | 82 | 94 |
| 5 | H₂SO₄ (conc.) | 2,2-Dimethoxypropane | Inherent | 8 | 92 | 97 |
| 6 | p-TsOH | 2,2-Dimethoxypropane | Inherent | 8 | 90 | 96 |
Note: The data presented in this table are representative and intended for comparative purposes. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a literature procedure.[2]
Materials:
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Mandelic acid
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Toluene
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Acetone
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Concentrated sulfuric acid (H₂SO₄)
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Ether
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO₄)
Procedure:
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In a round-bottom flask, dissolve mandelic acid (e.g., 2 g, 13.16 mmol) in a mixture of toluene (160 mL) and acetone (40 mL).
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Slowly add concentrated sulfuric acid (1.5 mL) to the solution while stirring.
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Stir the resulting solution at room temperature for 24 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, pour the mixture into water (80 mL).
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Transfer the mixture to a separatory funnel and extract the aqueous layer with ether (3 x 50 mL).
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Combine the organic layers and wash with a saturated solution of NaHCO₃, followed by brine.
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Dry the organic layer over anhydrous MgSO₄.
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Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
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If necessary, purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
References
purification techniques for products obtained from 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of products from reactions involving 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products from this compound reactions?
The most frequently employed purification techniques are flash column chromatography and recrystallization.[1][2] Preparative Thin Layer Chromatography (TLC) can also be used for separating small quantities of material.[1] For more complex mixtures or to achieve very high purity, Medium Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC) are also viable options.[3]
Q2: What are typical impurities I might encounter in my reaction mixture?
Impurities can include unreacted starting materials, diastereomers of the desired product, and by-products from side reactions.[2] The specific impurities will depend on the reaction being performed. For example, in Michael addition reactions, a mixture of diastereomers is often formed and requires separation.[2]
Q3: How do I choose between flash column chromatography and recrystallization?
Flash column chromatography is a versatile technique for separating mixtures of compounds with different polarities.[4] It is particularly useful for separating diastereomers or when multiple products are present.[1][2] Recrystallization is an effective method for purifying a single, solid product from minor impurities, provided a suitable solvent can be found. It is often used as a final purification step after chromatography to obtain highly pure crystalline material.[1][2]
Troubleshooting Guides
Flash Column Chromatography
Issue: Poor separation of my target compound from impurities.
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Possible Cause 1: Incorrect solvent system.
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Solution: Optimize the solvent system using thin-layer chromatography (TLC) first. The ideal solvent system should provide a good separation of spots with the target compound having an Rf value of approximately 0.35.
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Possible Cause 2: Column overloading.
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Solution: Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight.
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-
Possible Cause 3: Improper column packing.
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Solution: Ensure the silica gel is packed uniformly without any cracks or channels. Dry packing followed by wet equilibration or preparing a slurry are common methods.[4]
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Issue: My compound is not eluting from the column.
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Possible Cause 1: Solvent system is too non-polar.
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Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
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Possible Cause 2: Compound is highly polar and strongly adsorbed to the silica.
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Solution: Consider using a more polar stationary phase (e.g., alumina) or adding a small amount of a polar modifier (e.g., methanol or triethylamine) to your eluent.
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Recrystallization
Issue: My product does not crystallize.
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Possible Cause 1: The solution is not saturated.
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Solution: Concentrate the solution by evaporating some of the solvent.
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-
Possible Cause 2: The solution is cooling too quickly.
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Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.
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-
Possible Cause 3: The presence of impurities inhibiting crystallization.
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Solution: Try adding a seed crystal of the pure product. If that is not available, scratching the inside of the flask with a glass rod at the solvent line can sometimes initiate crystallization. If impurities are the issue, an initial purification by column chromatography may be necessary.
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Issue: Low recovery of the product after recrystallization.
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Possible Cause 1: The product has significant solubility in the cold solvent.
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Solution: Test different solvents to find one in which your product is highly soluble at high temperatures and poorly soluble at low temperatures.
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Possible Cause 2: Too much solvent was used.
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Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.
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Experimental Protocols
General Flash Column Chromatography Protocol
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Slurry Preparation: A slurry of silica gel (40-63 µm particle size) in the initial, least polar eluent is prepared.[1]
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Column Packing: The slurry is poured into a column and the silica gel is allowed to settle, ensuring a flat top surface.
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Sample Loading: The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.[4]
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Elution: The column is eluted with the chosen solvent system, starting with a non-polar eluent and gradually increasing the polarity if gradient elution is used.[4]
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Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
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Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.[4]
General Recrystallization Protocol
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Solvent Selection: Choose a solvent in which the compound of interest is sparingly soluble at room temperature but very soluble at the solvent's boiling point.
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Dissolution: The crude solid is placed in a flask, and the chosen solvent is added portion-wise at its boiling point until the solid just dissolves.
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Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is quickly filtered.
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Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
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Isolation of Crystals: The crystals are collected by vacuum filtration.
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Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: The pure crystals are dried under vacuum.
Data Presentation
Table 1: Example Solvent Systems for Flash Column Chromatography
| Product Type | Stationary Phase | Eluent System | Reference |
| Diastereomeric Michael Adducts | Silica Gel | Diethyl ether/hexane (1:5) | [1][2] |
| Diels-Alder Adducts | Silica Gel | Diethyl ether/hexane (1:1) | [1] |
| General Phenolic Compounds | C18 or GS-320 | Methanol/water (50:50, v/v) | [3] |
Visualizations
Caption: General purification workflow for products from this compound reactions.
References
minimizing racemization during the cleavage of 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one. The focus is on minimizing racemization during the cleavage of this chiral auxiliary to yield enantiomerically pure α-hydroxy acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the cleavage of this compound?
A1: The primary cause of racemization is the formation of a planar enolate intermediate. The hydrogen atom at the C5 position (alpha to the carbonyl group) is acidic and can be abstracted under both basic and strongly acidic conditions. The resulting enolate is achiral, and its subsequent protonation can occur from either face, leading to a mixture of enantiomers.
Q2: Which general conditions are recommended for minimizing racemization?
A2: To minimize racemization, it is crucial to employ mild cleavage conditions that avoid the formation of the enolate intermediate. This typically involves:
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Mildly acidic conditions: Using weak acids or buffered systems can effectively cleave the acetal without promoting significant enolization.
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Low temperatures: Performing the cleavage at reduced temperatures (e.g., 0 °C to room temperature) can decrease the rate of both the desired cleavage and the undesired racemization.
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Anhydrous conditions for certain methods: Some non-hydrolytic cleavage methods can also be effective.
Q3: Can I use basic conditions for the cleavage?
A3: While basic conditions, such as saponification with an alkali hydroxide, can cleave the ester linkage, they are generally not recommended if racemization is a concern. Bases readily abstract the acidic alpha-proton, leading to enolate formation and significant racemization. If basic conditions are unavoidable, they should be as mild as possible, with strict temperature control and short reaction times.
Q4: Are there any enzymatic methods for cleavage that can prevent racemization?
A4: Enzymatic hydrolysis, for instance using lipases or esterases, can be an excellent method for achieving stereospecific cleavage with minimal to no racemization. These methods operate under mild pH and temperature conditions. The optimal pH for such enzymatic resolutions is often slightly acidic to neutral (e.g., pH 6.5) to also suppress non-selective spontaneous hydrolysis.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant loss of enantiomeric excess (% ee) in the final product. | Racemization via enolate formation. | 1. Switch to milder acidic conditions: If using a strong acid (e.g., TFA, HCl), switch to a weaker acid like acetic acid, formic acid, or use a buffered system. Pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent is a good alternative. 2. Use a solid-supported acid catalyst: Employing a resin like Amberlyst-15 allows for localized acidity and easy removal, often resulting in cleaner reactions with less racemization. 3. Lower the reaction temperature: Perform the cleavage at 0 °C or even lower if the reaction rate is acceptable. 4. Avoid strong bases: Do not use strong bases like NaOH or KOH for hydrolysis if stereochemical integrity is critical. |
| Incomplete cleavage of the dioxolanone. | The cleavage conditions are too mild or the reaction time is too short. | 1. Increase reaction time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed. 2. Slightly increase temperature: If extending the time is not feasible, cautiously increase the temperature in small increments while monitoring the % ee of the product. 3. Use a slightly stronger, yet controlled, acid source: If weak acids are ineffective, consider a Lewis acid catalyst under anhydrous conditions. |
| Formation of side products. | Strong acid catalysis can lead to side reactions. | 1. Use scavengers: In strongly acidic conditions (e.g., TFA), the addition of scavengers can trap reactive intermediates. 2. Switch to milder, more selective reagents: As with minimizing racemization, using reagents like PPTS or Amberlyst-15 can lead to cleaner reactions. |
Quantitative Data on Cleavage Conditions
While specific comparative data for the cleavage of this compound is limited in the literature, the following table provides an illustrative comparison of different acidic conditions on related substrates, highlighting the general trend of milder conditions preserving stereochemistry.
| Cleavage Reagent/Conditions | Typical Substrate | Expected Outcome for Enantiomeric Excess (% ee) | Notes |
| Trifluoroacetic Acid (TFA) / H₂O | Acetal-protected α-hydroxy ester | Lower % ee | Strong acid can promote enolization and racemization. |
| 5% Ethanolic KOH, then 1M HCl | α-alkylated mandelic acid dioxolanone | Moderate to High % ee | Base can cause racemization; careful control of temperature and time is crucial.[2] |
| Acetic Acid / H₂O (e.g., 80% aq. AcOH) | Acetal-protected α-hydroxy ester | High % ee | Milder conditions are less likely to cause significant racemization. |
| Pyridinium p-toluenesulfonate (PPTS) in Ethanol | Acetal-protected alcohol | Very High % ee | Generally considered a very mild and effective method for acetal cleavage. |
| Amberlyst-15 in Acetone/H₂O | Acetal | Very High % ee | Heterogeneous catalyst that provides a mild acidic environment and simplifies workup.[3][4][5] |
Experimental Protocols
Protocol 1: Mild Acidic Cleavage using Acetic Acid
This protocol is recommended as a starting point for minimizing racemization.
-
Dissolution: Dissolve the this compound in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, remove the acetic acid and water under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired α-hydroxy acid.
Protocol 2: Cleavage using a Solid-Supported Acid Catalyst (Amberlyst-15)
This method is advantageous for its mildness and ease of workup.
-
Suspension: Suspend the this compound and Amberlyst-15 resin in a suitable solvent system such as acetone/water (e.g., 9:1 v/v).[5]
-
Reaction: Stir the suspension at room temperature.
-
Monitoring: Monitor the reaction by taking aliquots of the supernatant and analyzing by TLC or LC-MS.
-
Isolation: Once the reaction is complete, filter off the Amberlyst-15 resin and wash it with the solvent.
-
Purification: The combined filtrate can be concentrated under reduced pressure, and the resulting product purified as needed.
Visualizations
Caption: Mechanism of racemization via a planar enolate intermediate.
References
- 1. Bioproduction of chiral mandelate by enantioselective deacylation of alpha-acetoxyphenylacetic acid using whole cells of newly isolated Pseudomonas sp. ECU1011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Amberlyst 15 ® - Reagent of the Month- Santiago Lab [santiago-lab.com]
- 5. arkat-usa.org [arkat-usa.org]
Technical Support Center: Enhancing Catalytic Efficiency of 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one Systems
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the use of 2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one and its derivatives as chiral auxiliaries in asymmetric synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during experiments, providing potential causes and recommended solutions in a direct question-and-answer format.
Issue 1: Low or No Product Yield
-
Q: My reaction is not proceeding to completion, resulting in a low yield. What are the common causes and how can I improve it?
-
A:
-
Insufficient Deprotonation: The formation of the enolate is critical. Ensure your base is strong enough and used in a slight excess (typically 1.1-1.2 equivalents). Lithium diisopropylamide (LDA) is a common choice. Incomplete deprotonation can be caused by impurities in the substrate or solvent, or degradation of the base.
-
Reaction Temperature: Enolate formation is typically performed at low temperatures (-78 °C) to minimize side reactions. However, the subsequent reaction with the electrophile may require warming to proceed at a reasonable rate. The optimal temperature profile should be determined empirically for each specific reaction.
-
Steric Hindrance: The bulky nature of the chiral auxiliary can sometimes hinder the approach of the electrophile. If you suspect steric hindrance is an issue, consider using a less bulky electrophile or a different chiral auxiliary.
-
Purity of Reagents and Solvents: Traces of water or other protic impurities in the reaction mixture can quench the enolate, leading to low yields. Ensure all glassware is oven-dried and solvents are freshly distilled and anhydrous.
-
-
Issue 2: Poor Diastereoselectivity
-
Q: I am observing a mixture of diastereomers with low selectivity. How can I improve the diastereoselectivity of my reaction?
-
A:
-
Enolate Geometry: The geometry of the enolate (E vs. Z) can significantly influence the stereochemical outcome. The choice of base and solvent can affect this geometry. For many chiral auxiliaries, including this system, the formation of a specific enolate geometry is key to high diastereoselectivity.
-
Chelation Control: The stereoselectivity is often governed by the formation of a rigid chelated transition state involving the lithium cation, the enolate, and the carbonyl of the auxiliary. The presence of coordinating solvents can disrupt this chelation, leading to lower selectivity. Non-coordinating solvents like THF are generally preferred.
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate often enhances diastereoselectivity by favoring the more ordered transition state.
-
Electrophile Structure: The structure of the electrophile can also influence the stereochemical outcome. Bulky electrophiles may exhibit different selectivity compared to smaller ones.
-
-
Issue 3: Difficulty in Removing the Chiral Auxiliary
-
Q: I am struggling to cleave the chiral auxiliary from my product without causing decomposition. What are the recommended methods?
-
A:
-
Hydrolysis: Mild basic hydrolysis using reagents like lithium hydroxide (LiOH) in a mixture of THF and water is a common method. For more sensitive substrates, using lithium hydroperoxide (LiOOH), generated in situ from LiOH and hydrogen peroxide, can be effective at lower temperatures.
-
Reductive Cleavage: Reagents like lithium borohydride (LiBH4) can be used to reductively cleave the auxiliary to afford the corresponding alcohol.
-
Transesterification: In some cases, transesterification with a different alcohol under basic or acidic conditions can be employed. The choice of method will depend on the stability of your product to the reaction conditions.
-
-
Issue 4: Epimerization of the Product
-
Q: I suspect the stereocenter I've created is epimerizing during the reaction or workup. How can I prevent this?
-
A:
-
Excess Base: The use of a large excess of a strong base can lead to deprotonation of the product, followed by reprotonation, which can cause epimerization of the newly formed stereocenter. Use only a slight excess of base (e.g., 1.1 equivalents).
-
Workup Conditions: Quenching the reaction at low temperature with a proton source is crucial. Ensure the workup is not overly acidic or basic if your product is sensitive to such conditions. A buffered workup may be necessary.
-
Purification: Chromatography on silica gel can sometimes cause epimerization of sensitive compounds. Consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
-
-
Quantitative Data Summary
The following tables summarize reaction conditions and outcomes for key transformations using this compound systems. This data is intended to provide a starting point for reaction optimization.
Table 1: Michael Addition of (2S,5S)-2-t-Butyl-5-phenyl-1,3-dioxolan-4-one to Nitroolefins
| Entry | Nitroolefin | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |
| 1 | 4-methoxy-β-nitrostyrene | LDA | THF | -78 to RT | 12 | low | 1.5 : 1 |
Table 2: Diels-Alder Reaction of a Derivative
Note: This data is for a derivative, 2,2-dimethyl-5-methylene-1,3-dioxolan-4-one, and is provided for context.
| Entry | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Diphenylisobenzofuran | Toluene | 110 | 48 | low |
Experimental Protocols
Protocol 1: Diastereoselective Michael Addition to a Nitroolefin
This protocol is adapted from a procedure for a closely related substrate and can be used as a starting point for optimization.[1]
-
Enolate Formation:
-
To a solution of lithium diisopropylamide (LDA) (1.1 mmol) in dry tetrahydrofuran (THF) (25 mL) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one (1.0 mmol) in dry THF (10 mL) is added slowly via syringe.
-
The resulting solution is stirred at -78 °C for 30 minutes, then warmed to -20 °C for 30 minutes, and finally re-cooled to -78 °C.
-
-
Michael Addition:
-
A solution of the nitroolefin (1.0 mmol) in dry THF (5 mL) is added to the enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours, then allowed to warm to room temperature and stirred overnight.
-
-
Workup and Purification:
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to separate the diastereomers.
-
Visualizations
Diagram 1: General Workflow for Asymmetric Synthesis
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Diagram 2: Proposed Model for Stereocontrol
References
addressing substrate limitations in 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one as a chiral auxiliary in asymmetric synthesis. The information provided is based on established principles of enolate chemistry and data from closely related analogs, primarily (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound, derived from mandelic acid, is primarily used as a chiral auxiliary in asymmetric synthesis. Its main application lies in guiding the stereoselective formation of new carbon-carbon bonds. This is achieved by forming a chiral enolate which then reacts with various electrophiles. Key applications include:
-
Asymmetric Alkylation: Introducing alkyl groups to a molecule with a high degree of stereocontrol.
-
Michael Additions: Stereoselective 1,4-conjugate addition to α,β-unsaturated compounds.[1][2]
-
Aldol Reactions: Diastereoselective synthesis of β-hydroxy carbonyl compounds.
-
Synthesis of Chiral α-Hydroxy Acids: After the stereoselective reaction, the auxiliary can be cleaved to yield enantiomerically enriched α-hydroxy acids and their derivatives.[3]
Q2: How do I generate the enolate of this compound for subsequent reactions?
A2: The enolate is typically generated by deprotonation at the C-5 position using a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is a common choice for this transformation. The general procedure involves dissolving the dioxolanone in a dry, aprotic solvent like tetrahydrofuran (THF), cooling the solution to a low temperature (e.g., -78 °C), and then adding a solution of LDA.[1]
Q3: I am observing low diastereoselectivity in my reaction. What are the potential causes and solutions?
A3: Low diastereoselectivity can stem from several factors:
-
Incomplete Enolate Formation: If the deprotonation is not complete, the remaining starting material can interfere with the stereoselective pathway. Solution: Ensure the use of a sufficient excess of a strong base like LDA and allow adequate time for complete enolate formation.
-
Reaction Temperature: The stereoselectivity of enolate reactions is often highly temperature-dependent. Solution: Maintain a low reaction temperature (typically -78 °C) throughout the addition of the electrophile. For some substrates, further optimization of the temperature may be necessary.
-
Steric Hindrance: The steric bulk of both the electrophile and the dioxolanone can influence the facial selectivity of the reaction. While the dimethyl group is less bulky than a t-butyl group found in some analogs, significant steric clash with a bulky electrophile can still reduce diastereoselectivity.[1] Solution: If possible, consider using a less sterically demanding electrophile.
-
Lewis Acid Additives: The choice of Lewis acid in certain reactions (e.g., Aldol additions) can significantly impact the transition state geometry and thus the stereochemical outcome. Solution: Screen different Lewis acids (e.g., TiCl₄, SnCl₄) to find the optimal conditions for your specific substrate.
Q4: My reaction is giving a low yield. What are some common troubleshooting steps?
A4: Low yields can be attributed to several issues:
-
Moisture or Air Sensitivity: The lithium enolate is highly sensitive to moisture and oxygen. Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Side Reactions: The enolate can participate in undesired side reactions, such as self-condensation or reaction with the solvent. Solution: Maintain a low reaction temperature and add the electrophile promptly after enolate formation.
-
Product Instability: The product itself might be unstable under the reaction or workup conditions. Solution: Consider a milder workup procedure. For example, quenching the reaction with a saturated aqueous solution of ammonium chloride.[1]
-
Inefficient Cleavage of the Auxiliary: The final step of removing the auxiliary might be incomplete. Solution: Optimize the cleavage conditions (e.g., hydrolysis, reduction) based on the nature of your product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion | 1. Inactive base (LDA).2. Insufficiently low temperature for enolate formation.3. Unreactive electrophile. | 1. Use freshly prepared or titrated LDA.2. Ensure the reaction is maintained at -78 °C or lower during enolate formation.3. Increase the reaction temperature after the addition of the electrophile, or consider a more reactive electrophile. |
| Formation of multiple products | 1. Incomplete enolate formation leading to side reactions.2. Epimerization of the product.3. Reaction with solvent. | 1. Ensure complete deprotonation by using a slight excess of LDA.2. Maintain low temperatures and consider a milder workup.3. Use a non-reactive solvent like THF. |
| Difficulty in removing the chiral auxiliary | 1. Steric hindrance around the ester linkage.2. Inappropriate cleavage conditions for the product's functional groups. | 1. Explore more forcing cleavage conditions (e.g., stronger acid/base, higher temperature), while monitoring for product degradation.2. Screen a variety of cleavage methods such as acidic or basic hydrolysis, or reductive cleavage with reagents like LiBH₄. |
Experimental Protocols
Note: The following protocols are adapted from methodologies reported for the closely related (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one and should be considered as a starting point for optimization with the 2,2-dimethyl analog.[1]
General Procedure for Enolate Formation
-
To a solution of diisopropylamine in dry tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium dropwise.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
In a separate flask, dissolve this compound in dry THF at -78 °C.
-
Slowly add the dioxolanone solution to the LDA solution via cannula.
-
Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
Michael Addition to an α,β-Unsaturated Ester (Example with Butenolide)
-
Following the enolate formation protocol, cool the enolate solution to -78 °C.
-
Slowly add a solution of butenolide in dry THF to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data
The following table summarizes the yield and diastereomeric ratio obtained for the Michael addition of the enolate of (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one with different electrophiles. This data can serve as a benchmark when designing experiments with the 2,2-dimethyl analog, although variations in stereoselectivity and yield should be anticipated due to the different steric profile of the auxiliary.
| Electrophile | Product | Yield (%) | Diastereomeric Ratio | Reference |
| Butenolide | (2S,5S,4′S)-2-t-Butyl-5-(2-oxo-tetrahydrofuran-4-yl)-5-phenyl-1,3-dioxolan-4-one | 72 | Not explicitly stated, but a single diastereomer was isolated after chromatography. | [1] |
| 4-methoxy-β-nitrostyrene | (2S,5S,1′S)- and (2S,5S,1′R)-2-t-butyl-5-(1′-(4-methoxyphenyl)-2′-nitroethyl)-5-phenyl-1,3-dioxolan-4-one | 12 (major), 5 (minor) | 4:3 ratio of diastereomers | [1] |
Visualizations
Experimental Workflow for Michael Addition
Caption: A generalized workflow for the Michael addition reaction.
Troubleshooting Logic for Low Diastereoselectivity
Caption: Troubleshooting guide for addressing low diastereoselectivity.
References
common pitfalls in the use of dioxolanone chiral auxiliaries and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered in the use of dioxolanone chiral auxiliaries, particularly Evans-type oxazolidinones.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a dioxolanone chiral auxiliary?
A dioxolanone, most commonly an oxazolidinone, is a chiral auxiliary used in asymmetric synthesis to control the stereochemical outcome of a reaction.[1][2] By temporarily attaching the auxiliary to a prochiral substrate, it directs the approach of a reactant to one face of the molecule, leading to the formation of a specific diastereomer.[1] After the desired stereocenter(s) have been created, the auxiliary can be cleaved and often recovered for reuse.[1][3]
Q2: In which types of reactions are dioxolanone auxiliaries most commonly used?
Dioxolanone auxiliaries, especially Evans oxazolidinones, are widely employed in a variety of carbon-carbon bond-forming reactions, including:
-
Asymmetric Aldol Reactions: To control the formation of syn- or anti-aldol products with high diastereoselectivity.[4][5]
-
Asymmetric Alkylation: For the stereoselective alkylation of enolates.[2][6]
-
Asymmetric Diels-Alder Reactions: To influence the facial selectivity of the cycloaddition.
-
Asymmetric Conjugate Additions: Directing the stereoselective addition of nucleophiles to α,β-unsaturated systems.
Q3: How do I choose the correct enantiomer of the chiral auxiliary?
The choice of the (4R,5S)- or (4S,5R)-enantiomer of the oxazolidinone auxiliary determines the absolute stereochemistry of the product. The selection depends on the desired stereochemical outcome of the synthetic sequence. For Evans aldol reactions, the stereochemistry of the syn-aldol product is dictated by the chirality of the auxiliary.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in Aldol/Alkylation Reaction
Possible Causes:
-
Incomplete Enolate Formation: Insufficient base or reaction time can lead to a mixture of starting material and enolate, reducing selectivity.
-
Incorrect Enolate Geometry: The formation of the desired Z-enolate is crucial for high diastereoselectivity in Evans aldol reactions.[7] The choice of Lewis acid and base is critical.
-
Suboptimal Reaction Temperature: Enolate formation and the subsequent reaction with the electrophile are typically performed at low temperatures (-78 °C) to maximize selectivity.[8]
-
Steric Hindrance: A bulky electrophile or substrate may hinder the preferred facial attack, leading to a mixture of diastereomers.
Solutions:
| Parameter | Recommendation | Rationale |
| Enolization | Use dibutylboron triflate (Bu₂BOTf) and a hindered base like diisopropylethylamine (DIPEA) or triethylamine (TEA). | Promotes the formation of the Z-enolate, which is essential for high syn-selectivity in Evans aldol reactions.[5][7] |
| Temperature | Maintain a reaction temperature of -78 °C during enolate formation and alkylation/aldol addition. | Minimizes side reactions and enhances the energy difference between the diastereomeric transition states, leading to higher selectivity.[8] |
| Lewis Acid | For aldol reactions, boron enolates generally give high syn-selectivity. Titanium enolates can sometimes provide the anti-products. | The Lewis acid chelates to the auxiliary and the carbonyl oxygen, creating a rigid transition state that directs the stereochemical outcome.[5] |
| Solvent | Use an aprotic solvent such as dichloromethane (DCM) or diethyl ether. | These solvents are compatible with the strong bases and Lewis acids used and do not interfere with the reaction. |
Problem 2: Incomplete or Difficult Removal of the Chiral Auxiliary
Possible Causes:
-
Steric Hindrance: Bulky substituents near the carbonyl group can hinder the approach of the nucleophile for cleavage.
-
Inappropriate Cleavage Conditions: The chosen method may not be suitable for the specific substrate.
-
Decomposition of Reagents: The cleavage reagent (e.g., lithium hydroperoxide) may have decomposed upon storage.
Solutions:
| Cleavage Method | Reagents | Typical Substrate | Advantages | Disadvantages |
| Hydrolysis to Carboxylic Acid | LiOH, H₂O₂ | General | Mild conditions, high yields. | Can be slow for hindered substrates. LiOH alone can cause endocyclic cleavage.[9][10] |
| Transesterification to Methyl Ester | NaOMe, MeOH | General | Mild, often faster than hydrolysis.[11] | May not be suitable for base-sensitive products. |
| Reduction to Alcohol | LiBH₄ or LiAlH₄ | General | Direct conversion to the corresponding alcohol.[8] | Reduces other sensitive functional groups. |
| Conversion to Weinreb Amide | Me(MeO)NH·HCl, AlMe₃ | For synthesis of ketones | Allows for subsequent ketone synthesis. | Requires specific reagents. |
Problem 3: Epimerization or Racemization of the Product During Auxiliary Removal
Possible Causes:
-
Harsh Basic or Acidic Conditions: Strong bases or acids used for cleavage can deprotonate the newly formed stereocenter, leading to epimerization.[8][12]
-
Elevated Temperatures: Higher temperatures during cleavage and workup can promote racemization.
Solutions:
-
Use Mild Cleavage Conditions: Lithium hydroperoxide (LiOH/H₂O₂) is generally the preferred method for hydrolysis as it is less prone to causing epimerization compared to LiOH alone.[8][9]
-
Maintain Low Temperatures: Perform the cleavage reaction at 0 °C or below and avoid heating during workup.
-
Careful pH Control: During workup, carefully neutralize the reaction mixture to avoid exposure to strong acid or base for prolonged periods.
Experimental Protocols
Protocol 1: Asymmetric Aldol Reaction using an Evans Oxazolidinone Auxiliary
This protocol describes a general procedure for the reaction of an N-propionyl oxazolidinone with an aldehyde.
-
Enolate Formation:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in dry CH₂Cl₂ (0.1 M) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C.
-
Add diisopropylethylamine (DIPEA) (1.5 eq).
-
Slowly add dibutylboron triflate (Bu₂BOTf) (1.2 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
Cool the reaction back down to -78 °C.
-
-
Aldol Addition:
-
Add the aldehyde (1.5 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.
-
-
Workup:
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Add methanol and 30% hydrogen peroxide and stir vigorously for 1 hour.
-
Extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
-
Protocol 2: Cleavage of the Dioxolanone Auxiliary using Lithium Hydroperoxide
This protocol describes a general procedure for the hydrolytic removal of the auxiliary to yield the carboxylic acid.
-
Reaction Setup:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (3:1, 0.1 M).
-
Cool the solution to 0 °C.
-
-
Cleavage:
-
Add 30% aqueous hydrogen peroxide (4.0 eq).
-
Add aqueous lithium hydroxide (0.8 M, 2.0 eq) dropwise.
-
Stir the mixture at 0 °C for 2-4 hours, monitoring by TLC.
-
-
Workup:
-
Quench the excess peroxide by adding aqueous Na₂SO₃ (1.5 M, 5.0 eq) and stir for 30 minutes.
-
Remove the THF in vacuo.
-
Extract the aqueous layer with CH₂Cl₂ to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the carboxylic acid.
-
Visualizations
Caption: General workflow for the use of a dioxolanone chiral auxiliary.
Caption: Simplified Zimmerman-Traxler model for Evans syn-aldol reaction.
Caption: Troubleshooting logic for low diastereoselectivity.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Auxiliaries [sigmaaldrich.com]
- 4. Evans aldol ppt | PPTX [slideshare.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. researchgate.net [researchgate.net]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Excess Determination of 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one Products
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral pharmaceutical compounds. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one, a key intermediate in the synthesis of various chiral drugs. Alternative analytical techniques are also discussed to provide a comprehensive understanding of the available methodologies.
Comparison of Analytical Methods
While chiral HPLC is a primary method for determining the enantiomeric excess of this compound, other techniques offer alternative approaches. The following table summarizes the key performance characteristics of chiral HPLC, chiral Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents.
| Feature | Chiral HPLC | Chiral GC | Chiral SFC | NMR with Chiral Solvating Agents |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Separation of volatile enantiomers in a capillary column coated with a chiral selector. | Separation using a supercritical fluid as the mobile phase and a chiral stationary phase. | Formation of diastereomeric complexes with distinct NMR signals. |
| Typical Stationary Phase | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), Pirkle-type, Cyclodextrin-based | Cyclodextrin derivatives | Polysaccharide-based | Chiral Solvating Agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) |
| Typical Mobile Phase | Hexane/Isopropanol, Hexane/Ethanol | Inert gas (e.g., Helium, Nitrogen) | Supercritical CO₂ with alcohol modifier | Deuterated solvent (e.g., CDCl₃) |
| Resolution | Generally high | High for volatile compounds | High, often superior to HPLC | Dependent on the solvating agent and analyte |
| Analysis Time | 5-30 minutes | 10-40 minutes | Faster than HPLC (typically <10 minutes) | 5-15 minutes per sample |
| Sample Volatility | Not required | Required | Not strictly required, but enhances efficiency | Not required |
| Sample Derivatization | Generally not required | May be required to increase volatility | Generally not required | Not required |
| Solvent Consumption | Moderate to high | Low | Significantly lower than HPLC[1] | Low |
| Instrumentation Cost | Moderate | Moderate | High | High (requires high-field NMR) |
| Primary Advantage | Wide applicability, robust methods | High efficiency for volatile compounds | Fast analysis, reduced solvent waste[2][3][4] | Provides structural information, non-destructive |
| Primary Limitation | Solvent consumption, analysis time | Limited to thermally stable and volatile analytes | Higher initial instrument cost | Lower sensitivity, potential for signal overlap |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Chiral HPLC Method
This method is based on protocols developed for structurally similar mandelic acid derivatives, which are known to be effectively resolved on polysaccharide-based chiral stationary phases.
-
Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Calculation of Enantiomeric Excess (% ee): % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ and Area₂ are the peak areas of the two enantiomers.
Alternative Method 1: Chiral Gas Chromatography (GC)
This method is adapted from the analysis of a similar compound, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, and is suitable for thermally stable analytes.
-
Column: Rt-bDEXse (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin in a cyanopropyl phenyl dimethyl polysiloxane phase), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Initial temperature of 120 °C, hold for 1 min, ramp to 180 °C at 5 °C/min, hold for 5 min.
-
Injector Temperature: 250 °C
-
Detector: Flame Ionization Detector (FID) at 270 °C
-
Injection: 1 µL, split ratio 50:1
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
Alternative Method 2: NMR Spectroscopy with a Chiral Solvating Agent
This technique allows for the determination of enantiomeric excess without chromatographic separation.
-
NMR Spectrometer: 400 MHz or higher
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol
-
Solvent: Chloroform-d (CDCl₃)
-
Procedure:
-
Prepare a solution of the this compound product (approximately 5-10 mg) in 0.5 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add approximately 1.2 equivalents of the chiral solvating agent to the NMR tube.
-
Acquire another ¹H NMR spectrum. The signals corresponding to the enantiomers should be resolved into two distinct sets of peaks.
-
Integrate the well-resolved signals for each enantiomer to determine the ratio and calculate the enantiomeric excess.
-
Experimental Workflow and Logic Diagrams
To visualize the experimental processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for determining enantiomeric excess using Chiral HPLC.
Caption: Logic diagram for selecting an appropriate analytical method.
This guide provides a foundational understanding of the analytical methodologies for determining the enantiomeric excess of this compound products. The selection of the most appropriate technique will depend on factors such as sample properties, available instrumentation, and the specific requirements of the analysis, including speed and the need for structural information.
References
Determining Diastereomeric Ratios of 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one Adducts: A Comparative Guide to NMR Spectroscopy and Alternative Methods
For researchers, scientists, and drug development professionals, the precise determination of diastereomeric ratios is a critical step in asymmetric synthesis. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of diastereomeric 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one adducts. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.
Introduction
In the synthesis of chiral molecules, the formation of diastereomers is a common outcome. The this compound scaffold is a valuable chiral auxiliary, guiding stereoselective reactions to produce desired stereoisomers. Quantifying the ratio of the resulting diastereomeric adducts is paramount for assessing the efficacy of a synthetic route and for the purification of the target molecule. While several analytical techniques can be employed for this purpose, ¹H NMR spectroscopy and HPLC are the most prevalent. This guide will delve into the principles, protocols, and comparative performance of these methods for the analysis of adducts derived from this compound.
¹H NMR Spectroscopy: A Powerful Tool for Diastereomeric Ratio Determination
¹H NMR spectroscopy is a primary and powerful technique for determining the diastereomeric ratio of a sample. Diastereomers are distinct chemical entities with different physical properties, which often translates to non-equivalent chemical shifts and/or coupling constants in their NMR spectra. By integrating the signals corresponding to each diastereomer, a direct and accurate measurement of their relative abundance can be obtained.
Key Advantages of ¹H NMR Spectroscopy:
-
Direct Measurement: Provides a direct molar ratio of the diastereomers in solution without the need for response factor correction.
-
Structural Information: Offers valuable structural information about the adducts, aiding in their characterization.
-
Non-destructive: The sample can be recovered after analysis.
-
High Throughput: Relatively fast analysis times, especially with modern automated spectrometers.
Data Presentation: Representative ¹H NMR Data
Table 1: Representative ¹H NMR Data for a Michael Adduct of a 2,2-Disubstituted-5-phenyl-1,3-dioxolan-4-one
| Proton | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Multiplicity | J (Hz) |
| H-5 (dioxolanone) | 5.35 | 5.42 | s | - |
| H-α (adduct) | 4.19 | 4.21 | dd | 10.0, 4.5 |
| H-β (adduct) | 4.87 | 5.07 | dd | 10.0, 5.0 |
| CH₃ (dimethyl) | 1.70, 1.65 | 1.72, 1.68 | s, s | - |
Note: Data is adapted from a study on a similar t-butyl substituted dioxolanone and serves as a representative example.
Table 2: Representative ¹H NMR Data for an Aldol Adduct of a Phenyl Dioxolanone Derivative
| Proton | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Multiplicity | J (Hz) |
| H-5 (dioxolanone) | 5.21 | 5.28 | s | - |
| H-α (adduct) | 3.15 | 3.25 | m | - |
| H-β (adduct) | 4.55 | 4.68 | d | 8.5 |
| OH | 2.80 | 2.95 | d | 4.0 |
Experimental Protocol for Quantitative ¹H NMR
A detailed protocol for determining the diastereomeric ratio using ¹H NMR is outlined below.
1. Sample Preparation:
- Accurately weigh approximately 10-20 mg of the diastereomeric mixture.
- Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a final volume of 0.6-0.7 mL in a clean, dry NMR tube.
- Ensure the sample is fully dissolved to avoid inaccuracies in integration.
2. NMR Data Acquisition:
- Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz for better signal dispersion.
- Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to ensure full relaxation and accurate quantification. A D1 of 10-30 seconds is often recommended for quantitative work.
- Optimize the spectral width to cover all relevant signals.
- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals of interest).
3. Data Processing and Analysis:
- Apply a gentle line broadening (e.g., 0.3 Hz) to improve the S/N without significantly distorting the lineshape.
- Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
- Perform a baseline correction to ensure a flat baseline across the entire spectrum.
- Identify well-resolved, non-overlapping signals corresponding to each diastereomer. Protons on the dioxolanone ring or the newly formed stereocenters are often good candidates.
- Integrate the selected signals for each diastereomer.
- Calculate the diastereomeric ratio (d.r.) by dividing the integral values of the corresponding signals. For example, d.r. = (Integral of Diastereomer A) / (Integral of Diastereomer B).
Alternative Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that can be used to separate and quantify diastereomers. Since diastereomers have different physical properties, they can often be separated on a standard achiral stationary phase.
Key Advantages of HPLC:
-
High Resolution: Can often separate diastereomers that have overlapping signals in the NMR spectrum.
-
High Sensitivity: Suitable for detecting minor diastereomers present in very low concentrations.
-
Preparative Capabilities: Can be scaled up to isolate pure diastereomers.
Data Presentation: Representative HPLC Data
Table 3: Representative HPLC Separation Parameters for Dioxolanone Adducts
| Parameter | Condition |
| Column | C18 reverse-phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Diastereomer 1) | 8.5 min |
| Retention Time (Diastereomer 2) | 9.8 min |
Experimental Protocol for HPLC Analysis
A general protocol for developing an HPLC method for diastereomeric ratio determination is provided below.
1. Method Development:
- Column Selection: Start with a standard C18 reverse-phase column. If separation is not achieved, consider other stationary phases like a phenyl-hexyl or a cyano column. For more challenging separations, chiral stationary phases can be employed.
- Mobile Phase Optimization: Begin with a simple mobile phase of acetonitrile and water. Vary the ratio of the organic modifier to water to optimize the separation. The addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid) or buffer can sometimes improve peak shape and resolution.
- Flow Rate and Temperature: A standard flow rate of 1.0 mL/min is a good starting point. Adjusting the column temperature can also influence the separation.
2. Sample Preparation:
- Prepare a stock solution of the diastereomeric mixture in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
3. Data Acquisition and Analysis:
- Inject a small volume (e.g., 10 µL) of the sample onto the HPLC system.
- Monitor the elution of the diastereomers using a UV detector at a wavelength where the compounds have strong absorbance.
- Integrate the peak areas for each diastereomer.
- The diastereomeric ratio is calculated from the ratio of the peak areas. It is important to note that for accurate quantification, the response factors of the two diastereomers should be similar, or a calibration curve should be generated for each.
Comparison of NMR and HPLC for Diastereomeric Ratio Determination
| Feature | ¹H NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the resonance of atomic nuclei in a magnetic field. | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. |
| Quantification | Direct molar ratio from integration. | Relative ratio based on peak area; may require response factor correction. |
| Resolution | Can be limited by signal overlap in complex spectra. | Generally offers higher resolution for closely related compounds. |
| Sensitivity | Lower sensitivity compared to HPLC. | Higher sensitivity, ideal for trace analysis. |
| Sample Throughput | High, with fast acquisition times. | Can be lower due to longer run times and method development. |
| Structural Info | Provides detailed structural information. | Provides no structural information. |
| Sample Recovery | Non-destructive. | Generally destructive, but preparative HPLC allows for recovery. |
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for diastereomeric ratio determination by NMR and HPLC.
Caption: Workflow for Diastereomeric Ratio Determination by ¹H NMR.
Caption: Workflow for Diastereomeric Ratio Determination by HPLC.
Conclusion
Both ¹H NMR spectroscopy and HPLC are invaluable techniques for the determination of diastereomeric ratios of this compound adducts. ¹H NMR offers the advantage of direct, rapid, and non-destructive analysis, providing simultaneous structural confirmation. HPLC, on the other hand, excels in its high resolving power and sensitivity, making it the method of choice for challenging separations or the detection of minor diastereomers. The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the complexity of the mixture, the required level of accuracy, and the availability of instrumentation. For routine analysis and confirmation of stereochemical outcomes, ¹H NMR is often sufficient and more efficient. For complex mixtures or when high-purity isolation of diastereomers is required, HPLC is the superior method. By understanding the principles and protocols outlined in this guide, researchers can confidently select and apply the most suitable method for their synthetic challenges.
comparative study of 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one and Evans auxiliaries in aldol reactions.
For researchers, scientists, and drug development professionals, the quest for precise stereochemical control in carbon-carbon bond formation is paramount. The aldol reaction, a cornerstone of organic synthesis, frequently employs chiral auxiliaries to achieve this control. This guide provides a comparative analysis of two such auxiliaries: the well-established Evans auxiliaries and the less ubiquitous 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one, derived from mandelic acid.
While Evans auxiliaries are renowned for their high diastereoselectivity in producing syn-aldol products, readily available quantitative and comparative data for the performance of this compound in aldol reactions is limited in the current literature. Much of the research on this specific dioxolanone has focused on its application in Michael additions and Diels-Alder reactions. However, pioneering work by Seebach on chiral dioxolanones provides valuable insights into their potential in aldol additions.
Performance Comparison
This comparison draws upon established data for Evans auxiliaries and available information for dioxolanones derived from mandelic acid to provide a structured overview of their relative performance in aldol reactions.
| Performance Metric | Evans Auxiliaries (Oxazolidinones) | This compound |
| Diastereoselectivity | Typically high to excellent for syn-aldol products (often >95:5 d.r.).[1] | Data for the specific compound is scarce. Seebach's work with similar dioxolanones suggests moderate to good diastereoselectivity is achievable. |
| Enantioselectivity | High, controlled by the chirality of the auxiliary. | High, derived from the chiral mandelic acid precursor. |
| Reaction Yield | Generally good to excellent. | Data is limited, but related reactions suggest moderate to good yields can be expected. |
| Scope of Aldehyde | Broad, including aliphatic and aromatic aldehydes. | Likely applicable to a range of aldehydes, though extensive studies are not widely reported. |
| Predictability of Stereochemistry | Well-established Zimmerman-Traxler model accurately predicts the syn stereochemistry. | The stereochemical outcome is generally predictable based on the chelated transition state, but may be more substrate-dependent. |
| Auxiliary Removal | Typically requires hydrolysis or reduction, which can sometimes be harsh. | Removal can be achieved under milder hydrolytic conditions. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and comparison. Below are representative protocols for aldol reactions using both types of auxiliaries.
Evans Auxiliary Aldol Reaction Protocol
This protocol is a generalized procedure based on the widely used method for generating syn-aldol adducts.
Materials:
-
N-Acyloxazolidinone (e.g., N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., Benzaldehyde)
-
Anhydrous dichloromethane (DCM)
-
Standard workup and purification reagents
Procedure:
-
A solution of the N-acyloxazolidinone in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
-
Dibutylboron triflate (1.1 equivalents) is added dropwise, followed by the slow addition of diisopropylethylamine (1.2 equivalents). The mixture is stirred for 30-60 minutes to allow for the formation of the boron enolate.
-
The aldehyde (1.5 equivalents) is then added dropwise, and the reaction is stirred at -78 °C for several hours.
-
The reaction is quenched with a phosphate buffer (pH 7) and allowed to warm to room temperature.
-
The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired syn-aldol adduct.
This compound Aldol Reaction Protocol
Materials:
-
This compound
-
Lithium diisopropylamide (LDA)
-
Aldehyde (e.g., Benzaldehyde)
-
Anhydrous tetrahydrofuran (THF)
-
Standard workup and purification reagents
Procedure:
-
A solution of diisopropylamine in anhydrous THF is cooled to -78 °C under an inert atmosphere, and n-butyllithium is added dropwise to generate LDA.
-
A solution of this compound in anhydrous THF is added slowly to the LDA solution at -78 °C. The mixture is stirred for 30-60 minutes to form the lithium enolate.
-
The aldehyde is then added dropwise, and the reaction is stirred at -78 °C for several hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental workflows and stereochemical control models for these chiral auxiliary-mediated aldol reactions.
Caption: General workflow of a chiral auxiliary-mediated aldol reaction.
Caption: Comparison of stereochemical control models.
Conclusion
Evans auxiliaries remain the gold standard for achieving high syn-diastereoselectivity in aldol reactions, supported by a vast body of literature and predictable outcomes.[1] this compound, while a potentially useful chiral auxiliary derived from an accessible chiral pool material, requires further investigation to fully delineate its scope and effectiveness in aldol reactions. The lack of direct comparative studies necessitates that researchers carefully evaluate the specific needs of their synthetic targets when choosing a chiral auxiliary. For well-established and highly predictable syn-aldol transformations, Evans auxiliaries are the superior choice. However, for syntheses where alternative stereochemical outcomes are desired or milder auxiliary removal is a priority, further exploration of dioxolanone-based auxiliaries may prove fruitful.
References
A Comparative Guide to Validating the Absolute Configuration of 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one Synthesis Products
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of chiral molecules like 2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one is a cornerstone of modern drug discovery and development. The precise spatial arrangement of atoms, or absolute configuration, at the stereogenic centers of these molecules is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the unambiguous validation of the absolute configuration of synthesized products is a non-negotiable aspect of quality control and regulatory compliance.
This guide provides a comparative overview of the most common and powerful analytical techniques employed for determining the absolute configuration of chiral molecules, with a specific focus on the products derived from the synthesis of this compound. We will delve into the principles, experimental considerations, and relative merits of each method, supported by illustrative data and detailed protocols.
Comparison of Key Analytical Techniques
The determination of a molecule's absolute configuration can be approached through several instrumental techniques. The choice of method often depends on the nature of the sample, the availability of instrumentation, and the stage of research or development. The three primary methods discussed here are Single-Crystal X-ray Diffraction, Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents, and Vibrational Circular Dichroism (VCD) Spectroscopy.
| Technique | Principle | Sample Requirements | Throughput | Key Advantages | Key Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Analysis of the diffraction pattern of X-rays passing through a single crystal to determine the three-dimensional arrangement of atoms. | High-quality single crystal. | Low | Provides unambiguous determination of the absolute configuration.[1] | Crystal growth can be a significant bottleneck. Not suitable for amorphous solids, oils, or liquids. |
| NMR with Chiral Derivatizing Agents (CDAs) | Covalent reaction of the chiral analyte with an enantiomerically pure CDA to form diastereomers, which exhibit distinct NMR spectra. | Soluble sample. Availability of a suitable CDA. | Moderate | Applicable to a wide range of soluble compounds, including non-crystalline materials.[2][3][4] | Requires the presence of a suitable functional group for derivatization. Potential for kinetic resolution and racemization. |
| Vibrational Circular Dichroism (VCD) Spectroscopy | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5][6] | Soluble sample. | High | Non-destructive and applicable to a wide range of solution-phase samples.[6][7] Provides conformational information. | Requires quantum chemical calculations for spectral interpretation and is a comparative method.[8][9][10] |
Experimental Protocols
Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is considered the gold standard for determining the absolute configuration of chiral molecules as it provides a direct visualization of the atomic arrangement in the solid state.
Methodology:
-
Crystal Growth: High-quality single crystals of the purified this compound product are grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the precise atomic coordinates.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects of the scattered X-rays. The Flack parameter is a critical value in this determination; a value close to 0 for a given enantiomer confirms its absolute configuration.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
This technique is a powerful alternative when single crystals cannot be obtained. The Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) method is a classic example, but other reagents are also available.
Methodology:
-
Derivatization: The chiral product, if it contains a suitable functional group (e.g., a hydroxyl group exposed upon ring-opening of the dioxolanone), is reacted with both (R)- and (S)-enantiomers of a chiral derivatizing agent (e.g., MTPA-Cl) in separate reactions to form diastereomeric esters.
-
NMR Analysis: ¹H and/or ¹⁹F NMR spectra are acquired for both diastereomeric products.
-
Spectral Comparison: The chemical shifts (δ) of the protons or fluorine atoms in the vicinity of the newly formed chiral center are compared between the two diastereomeric spectra.
-
Configuration Assignment: By systematically analyzing the differences in chemical shifts (Δδ = δS - δR), a spatial model of the diastereomers can be constructed, allowing for the assignment of the absolute configuration of the original molecule.[11]
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a chiroptical technique that has emerged as a reliable method for determining the absolute configuration of molecules in solution.
Methodology:
-
Sample Preparation: A solution of the enantiomerically pure this compound product is prepared in a suitable solvent (e.g., CDCl₃).
-
VCD Spectrum Acquisition: The VCD and infrared (IR) spectra of the sample are recorded on a VCD spectrometer.
-
Quantum Chemical Calculations: The three-dimensional structure of one enantiomer of the molecule is modeled, and its theoretical VCD and IR spectra are calculated using density functional theory (DFT).
-
Spectral Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectrum. If the signs and relative intensities of the major VCD bands in the experimental and calculated spectra match, the absolute configuration of the sample is the same as that of the calculated enantiomer. If the signs are opposite, the sample has the opposite absolute configuration.
Visualizing the Workflow
The synthesis and subsequent validation of the absolute configuration of this compound can be visualized as a structured workflow.
Caption: Workflow for the synthesis and validation of the absolute configuration of this compound.
Logical Relationship of Validation Methods
The choice of a validation method is often guided by a logical progression, starting with the most definitive method if applicable.
Caption: Decision tree for selecting a method to determine absolute configuration.
References
- 1. purechemistry.org [purechemistry.org]
- 2. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drpress.org [drpress.org]
- 4. researchgate.net [researchgate.net]
- 5. jascoinc.com [jascoinc.com]
- 6. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of absolute configuration via vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. schrodinger.com [schrodinger.com]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
comparison of cost-effectiveness of different chiral auxiliaries including 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the design of an asymmetric synthesis. This guide provides a comparative analysis of the cost-effectiveness and performance of several common chiral auxiliaries, with a special focus on 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one, alongside the widely used Evans oxazolidinones, Oppolzer's camphorsultam, and Enders' SAMP/RAMP reagents.
The choice of a chiral auxiliary is often a trade-off between cost, performance (yield and stereoselectivity), and the ease of attachment, removal, and recovery. This guide aims to provide a clear, data-driven comparison to aid in this selection process.
Performance Comparison in Asymmetric Alkylation
To provide a standardized comparison, we will consider a representative asymmetric alkylation reaction: the benzylation of a propionyl derivative. While direct side-by-side comparative studies for all these auxiliaries under identical conditions are scarce in the literature, this guide compiles and presents representative data from various sources to offer a substantive comparison.
Table 1: Performance of Chiral Auxiliaries in a Representative Asymmetric Benzylation Reaction
| Chiral Auxiliary | Structure | Representative Yield (%) | Diastereomeric/Enantiomeric Excess (%) |
| This compound | Not widely reported for this specific transformation. Performance data is limited. | Data not readily available | Data not readily available |
| (4R,5S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) | 92[1] | >99:1 d.r.[1] | |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer's Auxiliary) | ~80-95 (representative) | >95 d.e. (representative) | |
| (S)-1-Amino-2-methoxymethylpyrrolidine (SAMP) | 87 (for a similar alkylation) | ≥97 d.e. |
Note: The data presented is based on representative examples found in the literature and may not reflect the results under all possible conditions. Direct comparative studies are encouraged for specific applications.
Cost-Effectiveness Analysis
The economic viability of a chiral auxiliary is not solely determined by its purchase price but also by its molecular weight, the yields it provides, and its potential for recovery and reuse.
Table 2: Cost-Effectiveness Comparison of Chiral Auxiliaries
| Chiral Auxiliary | Representative Price (per 5g) | Molecular Weight ( g/mol ) | Cost per Mole (USD/mol) | Recyclability |
| This compound | ~$851 | 192.21 | ~$2214 | Not widely reported |
| (4R,5S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) | ~$112 - $209[2][3] | 177.20 | ~$316 - $590 | Possible[4] |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer's Auxiliary) | ~$89 - $172[5] | 215.31 | ~$207 - $399 | Yes, efficient recycling processes are established[6][7][8][9][10] |
| (S)-1-Amino-2-methoxymethylpyrrolidine (SAMP) | ~$1549 (for 5g)[11] | 130.19 | ~$5949 | Yes, with established protocols for recovery[12][13] |
Note: Prices are approximate and can vary significantly between suppliers and purity grades. The "Cost per Mole" is calculated based on the 5g price for comparison purposes.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and comparing the performance of chiral auxiliaries. Below are representative protocols for the synthesis of the auxiliaries and their application in an asymmetric alkylation.
Synthesis of Chiral Auxiliaries
Synthesis of this compound: This auxiliary can be synthesized from mandelic acid and acetone.
Synthesis of (4R,5S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary): A common route involves the reduction of the corresponding amino acid, L-phenylalanine, to the amino alcohol, followed by cyclization.[9]
Synthesis of (1S)-(-)-2,10-Camphorsultam (Oppolzer's Auxiliary): This auxiliary is typically synthesized from commercially available camphor-10-sulfonic acid. The synthesis involves the formation of a sulfonylimine, which is then reduced.[5][6]
Synthesis of (S)-1-Amino-2-methoxymethylpyrrolidine (SAMP): SAMP is synthesized from (S)-proline in a multi-step process.[12]
Representative Asymmetric Alkylation Protocol (using Evans Auxiliary)
This protocol describes the benzylation of the N-propionyl derivative of (4R,5S)-4-benzyl-2-oxazolidinone.
-
Acylation: To a solution of (4R,5S)-4-benzyl-2-oxazolidinone in an anhydrous aprotic solvent (e.g., THF) at -78 °C, a strong base such as n-butyllithium is added dropwise. After stirring for a short period, propionyl chloride is added, and the reaction is allowed to warm to room temperature.
-
Enolate Formation: The resulting N-propionyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is then added slowly to form the lithium enolate.
-
Alkylation: Benzyl bromide is added to the enolate solution at -78 °C, and the reaction is stirred for several hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the alkylated product.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved, for example, by hydrolysis with lithium hydroxide in a mixture of THF and water, to yield the corresponding carboxylic acid. The auxiliary can often be recovered from the reaction mixture.[4]
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis of the chiral auxiliaries and their application in asymmetric synthesis.
Conclusion
The selection of a chiral auxiliary requires a multifaceted evaluation of cost, performance, and practicality.
-
Evans oxazolidinones are highly effective, providing excellent stereoselectivity in a wide range of reactions.[1] Their cost is moderate, and they can be recycled.[4]
-
Oppolzer's camphorsultam offers a good balance of high stereoselectivity and lower cost compared to some other options. Importantly, efficient recycling protocols have been developed, significantly enhancing its cost-effectiveness, particularly on a larger scale.[6][7][8][9][10]
-
Enders' SAMP/RAMP reagents are highly effective for the asymmetric alkylation of aldehydes and ketones, offering excellent stereocontrol. However, the current high cost of SAMP may limit its application to smaller-scale syntheses or high-value targets. Established protocols for its recovery and reuse can partially offset this cost.[12][13]
Ultimately, the optimal choice of chiral auxiliary will depend on the specific requirements of the synthesis, including the scale of the reaction, the desired level of stereoselectivity, and the overall budget. For industrial applications, the recyclability of the auxiliary is a particularly important factor in determining its overall cost-effectiveness.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-4-Benzyl-2-oxazolidinone 99 102029-44-7 [sigmaaldrich.com]
- 4. Principles and applications of enolate alkylation: A unique strategy for construction of C-C (sp3 -sp3) bonds in asymmetric fashion - Course [onlinecourses.nptel.ac.in]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Camphorsultam - Wikipedia [en.wikipedia.org]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Page loading... [wap.guidechem.com]
- 10. Structure and mechanism of alkylation of Oppolzer’s camphorsultam-derived enolates [morressier.com]
- 11. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. web.mit.edu [web.mit.edu]
Cross-Validation of Analytical Methods for Stereochemical Analysis of 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers or diastereomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative analysis of two primary analytical techniques for the stereochemical analysis of 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one derivatives: High-Performance Liquid Chromatography (HPLC) with chiral stationary phases and Nuclear Magnetic Resonance (NMR) spectroscopy. The objective is to offer a comprehensive resource for method selection and cross-validation in a research and drug development setting.
Data Presentation: A Comparative Overview of Analytical Techniques
Table 1: Quantitative Performance Data for Chiral HPLC
| Parameter | Typical Performance for Chiral Pharmaceutical Analysis | Reference |
| Accuracy (% Recovery) | 98.0 - 102.0% | [1][2] |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | < 2.0% | [3] |
| - Intermediate Precision (Inter-day) | < 2.0% | [3] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | [4] |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL | [4] |
| Linearity (Correlation Coefficient, r²) | > 0.999 | [1] |
| Resolution (Rs) | > 1.5 | [5] |
Note: The data presented are typical values obtained during the validation of chiral HPLC methods for various pharmaceutical compounds and may vary depending on the specific derivative, column, and mobile phase used.
Table 2: Qualitative and Semi-Quantitative Performance of NMR Spectroscopy
| Parameter | Typical Performance for Stereochemical Analysis | Reference |
| Accuracy | High for structural elucidation and confirmation. Quantitative accuracy depends on the method (e.g., qNMR). | [6] |
| Precision | High for structural determination. Quantitative precision in qNMR can be < 2% RSD. | [6] |
| Limit of Detection | Milligram to microgram range, depending on the spectrometer's field strength and probe. | [6] |
| Limit of Quantitation | Generally higher than HPLC; suitable for purity assessment of the major component. | [6] |
| Specificity | Excellent for distinguishing between diastereomers and, with chiral auxiliaries, enantiomers. | [7] |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the stereochemical analysis of this compound derivatives using HPLC with a chiral stationary phase (CSP). Method development and validation are crucial for each specific derivative.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.
-
Chiral Stationary Phase: Polysaccharide-based columns such as Daicel CHIRALPAK® or CHIRALCEL® series are often effective for the separation of chiral compounds containing aromatic rings.[8][9]
2. Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound derivative in a suitable solvent (e.g., mobile phase) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare working solutions by diluting the stock solution with the mobile phase to the desired concentration range for analysis.
3. Chromatographic Conditions (Example):
-
Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based CSP.
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. The exact ratio needs to be optimized for optimal separation (e.g., n-Hexane:Isopropanol 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 254 nm).
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Identify the peaks corresponding to the different stereoisomers based on their retention times.
-
Calculate the percentage of each stereoisomer by area normalization.
-
For quantitative analysis, a calibration curve should be prepared using reference standards of the pure stereoisomers.
5. Method Validation:
-
Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes a general approach for the stereochemical analysis of this compound derivatives using NMR spectroscopy, often in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).
1. Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
2. Sample Preparation (using a Chiral Solvating Agent):
-
Dissolve a known amount of the this compound derivative (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add a molar equivalent of a suitable chiral solvating agent (e.g., a derivative of a chiral alcohol or acid) to the NMR tube.[7][11]
-
Gently mix the sample and acquire another ¹H NMR spectrum.
3. NMR Experiments:
-
¹H NMR: To observe chemical shift differences between the diastereomeric complexes formed between the analyte and the CSA.
-
¹³C NMR: Can also be used to observe distinct signals for the different stereoisomers.[12]
-
2D NMR (e.g., COSY, HSQC, HMBC, NOESY): To aid in the complete structural assignment of the stereoisomers and to understand the intermolecular interactions with the chiral auxiliary.
4. Data Analysis:
-
Analyze the ¹H NMR spectra for the splitting of signals corresponding to the protons of the analyte. The separation of signals indicates the presence of different stereoisomers.
-
The ratio of the enantiomers can be determined by integrating the well-resolved signals of the diastereomeric complexes.
-
For diastereomers, distinct NMR spectra are typically observed without the need for a chiral auxiliary. The relative configuration can often be determined by analyzing coupling constants and through-space correlations (NOE).[13]
Mandatory Visualizations
The following diagrams illustrate the general workflows for the stereochemical analysis of this compound derivatives using Chiral HPLC and NMR.
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for NMR Stereochemical Analysis.
Conclusion
Both Chiral HPLC and NMR spectroscopy are powerful techniques for the stereochemical analysis of this compound derivatives. Chiral HPLC excels in providing high-resolution separation and sensitive quantification of stereoisomers, making it ideal for purity testing and quality control. NMR spectroscopy, on the other hand, offers unparalleled capability in structural elucidation and the determination of relative and, with the aid of chiral auxiliaries, absolute stereochemistry.
For comprehensive stereochemical analysis and cross-validation, a complementary approach is recommended. Chiral HPLC can be used for the accurate quantification of stereoisomeric ratios, while NMR can confirm the structural identity and stereochemical assignment of the separated isomers. The detailed protocols and performance benchmarks provided in this guide serve as a valuable resource for researchers and scientists in the development and validation of robust analytical methods for these and similar chiral molecules.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. banglajol.info [banglajol.info]
- 4. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. Chiral Columns | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 9. mz-at.de [mz-at.de]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
literature review comparing the efficacy of various dioxolanone-based chiral auxiliaries
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Chiral Auxiliary for Stereoselective Transformations.
The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and safety profile. Chiral auxiliaries remain a powerful and reliable tool for introducing stereocenters with high fidelity. Among the various classes of chiral auxiliaries, those based on the dioxolanone framework have proven to be particularly versatile and effective in a range of asymmetric transformations, including aldol additions, alkylations, and Diels-Alder reactions. This guide provides a comparative overview of the efficacy of prominent dioxolanone-based chiral auxiliaries, supported by experimental data and detailed methodologies to aid in the selection of the most suitable auxiliary for a given synthetic challenge.
Overview of Dioxolanone-Based Chiral Auxiliaries
This guide focuses on two main classes of dioxolanone-related chiral auxiliaries: the widely used Evans oxazolidinones and the 1,3-dioxolan-4-ones developed by Seebach. While structurally similar, subtle differences in their scaffolds and the nature of the heteroatoms lead to distinct stereochemical outcomes and applications. We will also touch upon sulfur-containing analogs, which offer unique reactivity and selectivity.
Evans Oxazolidinone Auxiliaries: Derived from readily available amino acids, these auxiliaries, such as those based on valine and phenylalanine, are renowned for their high diastereoface selection in enolate reactions. The N-acyl derivatives of these oxazolidinones provide a rigid framework that effectively shields one face of the enolate, leading to predictable and high levels of stereocontrol.
(2S,5S)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one (Seebach's Auxiliary): These auxiliaries are prepared from α-hydroxy acids like mandelic acid or lactic acid.[1] They have shown considerable utility in Michael additions and Diels-Alder reactions, acting as chiral enolate equivalents.[1]
Comparative Performance Data
The following tables summarize the performance of various dioxolanone-based chiral auxiliaries in key asymmetric transformations. It is important to note that the data presented is collated from different studies and direct, side-by-side comparisons under identical conditions are limited in the literature.
Asymmetric Aldol Reactions
| Auxiliary | Aldehyde | Lewis Acid/Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (S)-4-benzyl-2-oxazolidinone (N-propionyl) | Benzaldehyde | Bu₂BOTf, Et₃N | CH₂Cl₂ | -78 to 0 | 85 | >99:1 (syn) | [2] |
| (S)-4-isopropyl-2-oxazolidinone (N-propionyl) | Isobutyraldehyde | Bu₂BOTf, Et₃N | CH₂Cl₂ | -78 to 0 | 89 | >99:1 (syn) | [2] |
| (4S)-4-isopropylthiazolidine-2-thione (N-acetyl) | Isobutyraldehyde | TiCl₄, (-)-Sparteine | CH₂Cl₂ | -78 | 95 | 96:4 (syn) | [3] |
| (4S)-4-isopropylthiazolidine-2-thione (N-acetyl) | Isobutyraldehyde | TiCl₄, TMEDA | CH₂Cl₂ | -78 | 92 | 5:95 (anti) | [3] |
Asymmetric Alkylation Reactions
| Auxiliary | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (S)-4-benzyl-2-oxazolidinone (N-propionyl) | Benzyl bromide | LDA | THF | -78 | 93 | >99:1 | [4] |
| (1S,2S)-Pseudoephenamine (N-propionyl) | Benzyl bromide | LiHMDS | THF | -78 | 95 | >99:1 | [5] |
| (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one | Methyl iodide | LDA | THF | -78 | 85 | >95:5 | [6] |
Asymmetric Diels-Alder Reactions
| Auxiliary | Diene | Dienophile | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) | Facial Selectivity (d.r.) | Reference |
| (S)-4-benzyl-2-oxazolidinone (N-crotonyl) | Cyclopentadiene | N-crotonyl oxazolidinone | Et₂AlCl | CH₂Cl₂ | -78 | 91 | >99:1 | 99:1 | [7] |
| (S)-4-isopropyl-2-oxazolidinone (N-crotonyl) | Cyclopentadiene | N-crotonyl oxazolidinone | Et₂AlCl | CH₂Cl₂ | -78 | 88 | >99:1 | 96:4 | [7] |
| (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one | Cyclopentadiene | 5-methylene-1,3-dioxolan-4-one | - | Toluene | 80 | 75 | 85:15 | - | [8] |
Experimental Protocols
General Procedure for Asymmetric Aldol Addition with Evans Oxazolidinone
To a solution of the N-acyloxazolidinone (1.0 equiv) in dry CH₂Cl₂ (0.1 M) at 0 °C is added di-n-butylboron triflate (1.1 equiv) followed by triethylamine (1.2 equiv). The resulting solution is stirred at 0 °C for 30 minutes and then cooled to -78 °C. The aldehyde (1.2 equiv) is added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 phosphate buffer. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The diastereoselectivity is determined by ¹H NMR analysis of the crude product, which is then purified by flash column chromatography.[2]
General Procedure for Asymmetric Alkylation of N-Acyloxazolidinones
A solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) is cooled to -78 °C under an inert atmosphere. Lithium diisopropylamide (LDA) (1.05 equiv) is added dropwise, and the resulting solution is stirred at -78 °C for 30 minutes to form the enolate. The alkylating agent (1.2 equiv) is then added, and the reaction is stirred at -78 °C for 2-4 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and allowed to warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to afford the alkylated product.[4]
General Procedure for Diels-Alder Reaction with an N-Acryloyl Oxazolidinone
To a solution of the N-acryloyl oxazolidinone (1.0 equiv) in dry CH₂Cl₂ (0.2 M) at -78 °C is added the Lewis acid (e.g., Et₂AlCl, 1.2 equiv). The mixture is stirred for 15 minutes, after which the diene (2.0 equiv) is added. The reaction is stirred at -78 °C for 1-3 hours. The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution. The mixture is warmed to room temperature and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The endo:exo ratio and diastereomeric excess are determined by ¹H NMR or HPLC analysis of the crude product, which is then purified by chromatography.[7]
Synthesis of (2S,5S)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one
(S)-Mandelic acid (1.0 equiv) and pivalaldehyde (1.2 equiv) are dissolved in toluene. A catalytic amount of p-toluenesulfonic acid is added, and the mixture is heated to reflux with a Dean-Stark trap to remove water. After the reaction is complete (monitored by TLC), the mixture is cooled, washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, and concentrated. The product is purified by recrystallization or column chromatography.[1]
General Procedure for Michael Addition with (2S,5S)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one
To a solution of lithium diisopropylamide (LDA) (1.1 equiv) in dry THF at -78 °C is added a solution of (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one (1.0 equiv) in THF. The mixture is stirred for 30 minutes at -78 °C. The Michael acceptor (e.g., a nitroalkene) (1.1 equiv) is then added, and the reaction is stirred for several hours at -78 °C. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ether. The combined organic extracts are dried and concentrated, and the product is purified by flash chromatography.[9]
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanistic principles and experimental workflows discussed.
Caption: Workflow for a typical Evans asymmetric aldol reaction.
Caption: Stereochemical model for a Lewis acid-catalyzed asymmetric Diels-Alder reaction.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. hwpi.harvard.edu [hwpi.harvard.edu]
- 6. summit.sfu.ca [summit.sfu.ca]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. New Chemistry of Chiral 1,3-Dioxolan-4-Ones [mdpi.com]
A Comparative Guide: 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one vs. Sulfur-Based Chiral Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving high stereoselectivity in asymmetric synthesis. This guide provides a comparative analysis of the performance of 2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one against commonly employed sulfur-based chiral auxiliaries, supported by experimental data and detailed protocols.
Introduction to the Chiral Auxiliaries
This compound is a chiral auxiliary derived from mandelic acid. Its rigid dioxolanone ring structure is designed to create a specific chiral environment, influencing the stereochemical outcome of reactions at a prochiral center.
Sulfur-Based Chiral Auxiliaries , such as those based on thiazolidinethione and oxazolidinethione scaffolds, are widely recognized for their high efficiency in asymmetric transformations. These auxiliaries, often derived from amino acids, have demonstrated superior performance in many cases, providing excellent yields and high diastereoselectivities.[1] The presence of the sulfur atom can influence the electronic and steric properties of the enolates, leading to enhanced stereocontrol.
Performance Benchmark in Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for carbon-carbon bond formation, and the use of chiral auxiliaries is crucial for controlling the stereochemistry of the newly formed stereocenters.
Data Summary
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Indene-based Thiazolidinethione | Propionaldehyde | >95:5 | Excellent | [1] |
| N-Azidoacetyl-1,3-thiazolidine-2-thione | Benzaldehyde | 93:7 (anti) | 89 | [2] |
| tert-Leucine-derived Thiazolidinethione | Various | 9.5:1 to >100:1 | Excellent | [3] |
Sulfur-based chiral auxiliaries, particularly thiazolidinethiones, have shown exceptional performance in asymmetric aldol reactions, consistently delivering high diastereoselectivities and excellent yields.[1][2][3] For instance, an indene-based thiazolidinethione has been reported to be highly effective in the acetate aldol reaction with propionaldehyde, affording the product in excellent yield and with very high diastereoselectivity.[1] Similarly, a direct and asymmetric aldol reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with aromatic aldehydes, catalyzed by a chiral nickel(II) complex, produces the corresponding anti α-azido-β-silyloxy adducts with outstanding stereocontrol and in high yields.[2] In one specific example with benzaldehyde, an 89% yield and a diastereomeric ratio of 93:7 were achieved.[2] Furthermore, a highly diastereoselective acetate aldol reaction using a tert-leucine-derived thiazolidinethione auxiliary has been developed, with diastereomeric ratios ranging from 9.5:1 to over 100:1.[3]
Experimental Protocols
Asymmetric Aldol Reaction with a Thiazolidinethione Auxiliary
This protocol describes a general procedure for a direct and asymmetric aldol reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with an aromatic aldehyde, catalyzed by a chiral nickel(II) complex.[2]
Diagram of the Experimental Workflow:
Caption: Workflow for a Nickel-Catalyzed Asymmetric Aldol Reaction.
Methodology:
-
To a solution of the chiral nickel(II)-Tol-BINAP complex (4 mol%) in dry CH2Cl2 at room temperature is added N-azidoacetyl-1,3-thiazolidine-2-thione.
-
The mixture is cooled to -78 °C, and triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) is added.
-
The aromatic aldehyde is then added, and the reaction mixture is stirred at -78 °C.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3.
-
The aqueous layer is extracted with CH2Cl2, and the combined organic layers are dried over anhydrous Na2SO4 and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the anti α-azido-β-silyloxy adduct.[2]
Performance in Other Asymmetric Reactions
While direct comparative data for aldol reactions is limited, both classes of auxiliaries have been successfully employed in other important asymmetric transformations.
Asymmetric Alkylation
This compound has been utilized in asymmetric alkylation reactions, serving as a chiral benzoyl anion equivalent.[4] Sulfur-based auxiliaries, such as thiazolidinethiones, are also effective in asymmetric alkylations.
Diels-Alder Reaction
Conclusion
Sulfur-based chiral auxiliaries, particularly those of the thiazolidinethione type, demonstrate robust and high-performance characteristics in asymmetric aldol reactions, consistently providing high yields and excellent diastereoselectivities. While this compound has shown utility in other asymmetric transformations, there is a clear need for further research to establish its performance benchmarks in aldol reactions to allow for a direct and comprehensive comparison. For researchers prioritizing high stereocontrol in aldol additions, the existing evidence strongly supports the use of sulfur-based chiral auxiliaries.
Logical Relationship Diagram
The following diagram illustrates the general logical flow for selecting and applying a chiral auxiliary in asymmetric synthesis.
Caption: Decision workflow for using chiral auxiliaries.
References
- 1. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 2. Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly selective asymmetric acetate aldol reactions of an N-acetyl thiazolidinethione reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures to foster a secure research environment.
Essential Safety and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₂O₃ | N/A |
| CAS Number | 6337-34-4 | [1] |
| Flash Point | 57.2 °C (135.0 °F) - closed cup (for 2,2-Dimethyl-1,3-dioxolan-4-one) | |
| Density | 0.989 g/mL at 25 °C (for 2,2-Dimethyl-1,3-dioxolan-4-one) | |
| Boiling Point | 41 °C (for 2,2-Dimethyl-1,3-dioxolan-4-one) | |
| Hazard Classifications | Flammable Liquid (Category 3), Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) (for 2,2-Dimethyl-1,3-dioxolan-4-one) |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table outlines the recommended equipment for handling this compound, based on guidelines for similar dioxolane compounds.
| Body Part | Protection | Standard/Specification | Rationale |
| Eyes/Face | Chemical safety goggles or face shield | OSHA 29 CFR 1910.133 or European Standard EN166 | Protects against splashes and vapors that can cause serious eye irritation.[2][3] |
| Hands | Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber) | Inspect gloves prior to use. | Prevents skin contact, which may cause irritation or allergic reactions.[4][5] |
| Body | Protective clothing (e.g., lab coat, apron) | N/A | Minimizes skin exposure to spills. Contaminated clothing should be removed and washed before reuse.[2][6] |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges. | N/A | Protects against inhalation of vapors, which may cause respiratory irritation.[5] |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][7]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition as the compound is likely combustible.[2][4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4][7] Keep away from incompatible materials such as strong oxidizing agents and acids.[2]
-
Hygiene: Wash hands thoroughly after handling.[2][4] Do not eat, drink, or smoke in the work area.
Spill Response:
-
Evacuate: Immediately evacuate the area of non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Clean: Clean the spill area thoroughly with soap and water.
Disposal:
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.
-
Regulations: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[6] Do not dispose of down the drain.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
